Daunorubicin Citrate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 3 investigational indications. This drug has a black box warning from the FDA.
See also: Daunorubicin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
371770-68-2 |
|---|---|
Molecular Formula |
C33H37NO17 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |
InChI Key |
VNTHYLVDGVBPOU-QQYBVWGSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS No. |
371770-68-2 |
Origin of Product |
United States |
Foundational & Exploratory
Daunorubicin Citrate mechanism of action in AML
An In-depth Technical Guide on the Core Mechanism of Action of Daunorubicin Citrate in Acute Myeloid Leukemia (AML)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daunorubicin, a potent anthracycline antibiotic, remains a cornerstone of induction chemotherapy for Acute Myeloid Leukemia (AML), most commonly administered as part of the "7+3" regimen with cytarabine.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its cytotoxic effects on AML cells. The primary mechanisms involve direct interference with DNA replication and integrity through DNA intercalation and the inhibition of topoisomerase II.[3][4][5] Concurrently, Daunorubicin induces significant cellular damage through the generation of reactive oxygen species (ROS).[6][7] These events trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis, which are critical for its antineoplastic activity.[3][8] This document outlines these pathways, presents quantitative data from in vitro studies, details relevant experimental protocols, and provides visual diagrams of key processes to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
Daunorubicin's efficacy in AML is attributed to a multi-pronged attack on leukemic cells, primarily through three well-established mechanisms.
DNA Intercalation
The planar aromatic ring structure of Daunorubicin allows it to slide between the base pairs of the DNA double helix, a process known as intercalation.[4][6] This physical insertion unwinds the DNA helix, creating a structural distortion that obstructs the binding of DNA and RNA polymerases.[3][9] The consequence is a potent inhibition of both DNA replication and transcription, processes essential for the proliferation of rapidly dividing cancer cells.[6][9]
Topoisomerase II Inhibition
Daunorubicin is a powerful inhibitor, or "poison," of topoisomerase II (Top II).[6][8][10] Topoisomerase II is a critical enzyme that manages DNA topology by creating transient double-strand breaks (DSBs) to allow for the untangling of DNA during replication.[8][11] Daunorubicin stabilizes the covalent complex formed between Top II and the DNA, preventing the enzyme from re-ligating the DNA strands.[4][9][12] This leads to an accumulation of permanent, irreparable DSBs, a highly lethal form of DNA damage.[3][13]
Generation of Reactive Oxygen Species (ROS)
Daunorubicin's quinone moiety can undergo enzymatic reduction, for instance by cytochrome P450 reductase, to form a semiquinone radical.[6] This radical rapidly reacts with molecular oxygen to produce superoxide anions, which can then be converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[6][11] This surge in ROS induces a state of severe oxidative stress, causing widespread damage to cellular components including DNA, proteins, and lipids, further contributing to the drug's cytotoxicity.[6][7][14]
Cellular Consequences and Signaling Pathways
The DNA damage and oxidative stress induced by Daunorubicin trigger downstream signaling cascades that ultimately determine the cell's fate.
DNA Damage Response, Cell Cycle Arrest, and Apoptosis
The accumulation of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) are activated, which in turn phosphorylate key downstream effectors, including the tumor suppressor protein p53.[13][15] Activated p53 can halt the cell cycle, typically at the G2/M checkpoint, to allow time for DNA repair.[8][16] However, if the damage is too extensive, p53 promotes apoptosis (programmed cell death) by upregulating pro-apoptotic proteins.[13][17] This ensures that cells with critically damaged genomes are eliminated.[3]
Caption: Core mechanisms of Daunorubicin leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The cytotoxic effects of Daunorubicin have been quantified across various AML cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: Daunorubicin Half-Maximal Inhibitory Concentration (IC50) in AML Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay Method |
| HL-60 | 2.52 µM | 24 h | MTT[18] |
| U937 | 1.31 µM | 24 h | MTT[18] |
| HL-60 | ~0.08 µM | 72 h | CCK-8[2] |
| KG-1 | ~0.04 µM | 72 h | CCK-8[2] |
| THP-1 | ~0.02 µM | 72 h | CCK-8[2] |
| MOLM13 | <0.02 µM | 24 h | CellTiter-Glo[19] |
| OCIAML3 | >0.02 µM | 24 h | CellTiter-Glo[19] |
Table 2: Daunorubicin-Induced Apoptosis and DNA Damage in AML Cell Lines
| Cell Line | Treatment | Effect | Measurement Method |
| HL-60, U937 | DNR + ABT-737 | Synergistic increase in apoptosis | ELISA Cell Death Assay[18] |
| Primary AML Cells | Daunorubicin | 4% to 16% apoptotic fraction | Flow Cytometry (DNR uptake-based)[17][20] |
| MV-4-11, THP-1, MOLM-13 | Daunorubicin | Increased DNA adducts correlate with sensitivity | Accelerator Mass Spectrometry[21] |
| NB4, MV4-11 | Daunorubicin | Increased H2AX phosphorylation (DNA damage marker) | Western Blot[22] |
Key Experimental Protocols
The following sections provide detailed methodologies for assays commonly used to evaluate the mechanism of action of Daunorubicin.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.
Protocol:
-
Cell Plating: Seed AML cell lines (e.g., HL-60, U937) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.
-
Drug Incubation: After allowing cells to adhere or stabilize (if suspension), add serial dilutions of this compound. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well. Pipette gently to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Culture and Treatment: Culture and treat AML cells with Daunorubicin for the desired time.
-
Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent Propidium Iodide to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture approximately 1x10⁶ AML cells and treat with Daunorubicin.
-
Harvesting: Harvest cells and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.
Conclusion
This compound's mechanism of action in AML is a robust, multi-faceted process that disrupts fundamental cellular machinery. Its ability to intercalate into DNA, poison topoisomerase II, and generate high levels of ROS creates a catastrophic level of cellular stress that AML cells cannot overcome.[3][6][13] This leads to the activation of programmed cell death and cell cycle arrest, forming the basis of its therapeutic effect. A detailed molecular understanding of these pathways is critical for developing strategies to overcome drug resistance, mitigating toxicities such as cardiotoxicity, and designing rational combination therapies to improve outcomes for patients with AML.
References
- 1. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 2. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Topoisomerase II inhibitors in AML: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intraclonal heterogeneity in the in vitro daunorubicin-induced apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Toward Predicting Acute Myeloid Leukemia Patient Response to 7 + 3 Induction Chemotherapy via Diagnostic Microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Daunorubicin Citrate and Topoisomerase II: A Technical Guide to the Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of various leukemias. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This technical guide provides an in-depth exploration of the Daunorubicin-Topoisomerase II inhibition pathway, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used in its investigation. Quantitative data on Daunorubicin's efficacy and detailed protocols for essential assays are presented to support researchers and drug development professionals in this field.
Core Mechanism: Topoisomerase II Poisoning
Daunorubicin exerts its cytotoxic effects not by inhibiting the catalytic activity of topoisomerase II directly, but by acting as a "poison." The process unfolds in a multi-step manner:
-
DNA Intercalation: Daunorubicin first intercalates into the DNA double helix, inserting its planar ring system between base pairs. This binding distorts the DNA structure and provides a stable platform for the subsequent interaction with topoisomerase II.
-
Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. Daunorubicin binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved but not yet re-ligated.[1] This stabilized ternary complex is known as the "cleavage complex."
-
Inhibition of DNA Re-ligation: The presence of Daunorubicin at the DNA-enzyme interface physically obstructs the re-ligation of the cleaved DNA strands. This leads to an accumulation of permanent, protein-linked DNA double-strand breaks.
-
Induction of DNA Damage Response and Apoptosis: The persistence of these DSBs triggers a robust cellular DNA damage response (DDR), ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Quantitative Data: In Vitro Efficacy of Daunorubicin
The cytotoxic and inhibitory concentrations of Daunorubicin vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2.52 | 24 | [2] |
| U937 | Histiocytic Lymphoma | 1.31 | 24 | [2] |
| THP-1 | Acute Monocytic Leukemia | > IC50 of HL-60 & Kasumi-1 | Not Specified | [3] |
| KG-1 | Acute Myelogenous Leukemia | > IC50 of HL-60 & Kasumi-1 | Not Specified | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | < IC50 of THP-1 & KG-1 | Not Specified | [3] |
| HCT116 | Colorectal Carcinoma | 0.597 | 24 | [4] |
| HT29 | Colorectal Adenocarcinoma | 0.547 | 24 | [4] |
| SNU283 | Colorectal Carcinoma | 0.6934 | 24 | [4] |
| DLD-1 | Colorectal Adenocarcinoma | 25.55 | 24 | [4] |
| HCT8 | Ileocecal Adenocarcinoma | 34.93 | 24 | [4] |
Signaling Pathways of Daunorubicin-Induced Apoptosis
The accumulation of DNA double-strand breaks initiates a complex signaling cascade that culminates in apoptosis. Key pathways involved include the activation of pro-apoptotic signals and the suppression of pro-survival pathways.
DNA Damage Response (DDR) Pathway
The DDR is the initial and critical response to Daunorubicin-induced DNA damage.
Pro-Apoptotic and Pro-Survival Signaling
Beyond the primary DDR pathway, Daunorubicin modulates other critical signaling networks to ensure the execution of apoptosis.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of Daunorubicin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 50 mM DTT, 3 mg/mL BSA)
-
ATP solution (e.g., 20 mM)
-
Daunorubicin stock solution
-
Proteinase K
-
10% SDS
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing 1x topoisomerase II reaction buffer, 2 mM ATP, and 200 ng of kDNA.
-
Add varying concentrations of Daunorubicin to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a predetermined amount of purified topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS and proteinase K. Incubate at 37°C for 15 minutes.
-
Add loading dye to each sample.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA (at the origin).[1][5][6][7][8]
Quantification of Topoisomerase II-DNA Cleavage Complexes (ICE Assay)
This in vivo assay quantifies the amount of topoisomerase II covalently bound to DNA following drug treatment.
Materials:
-
Cultured cells
-
Daunorubicin
-
Lysis buffer
-
Cesium chloride (CsCl)
-
Ultracentrifuge
-
Nitrocellulose membrane
-
Antibodies against topoisomerase IIα and IIβ
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
Protocol:
-
Treat cultured cells with Daunorubicin for the desired time.
-
Lyse the cells to release the cellular contents.
-
Layer the cell lysate onto a CsCl gradient and perform ultracentrifugation to separate protein-DNA complexes from free protein.
-
Fractionate the gradient and collect the DNA-containing fractions.
-
Apply the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.
-
Block the membrane and probe with primary antibodies specific for topoisomerase IIα or IIβ.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the amount of trapped topoisomerase II.[9]
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Embed a single-cell suspension in low melting point agarose on a microscope slide.
-
Lyse the cells in the lysis solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. The negatively charged, fragmented DNA will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralize the slides and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Lyse the cells to release the cytoplasmic contents.
-
Add the cell lysate to a microplate well.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in the signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-phospho-JNK, anti-phospho-c-Jun, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image and quantify the band intensities.[10]
Conclusion
Daunorubicin's efficacy as an anti-leukemic agent is fundamentally linked to its ability to poison topoisomerase II, leading to the accumulation of irreparable DNA damage and the subsequent activation of apoptotic pathways. A thorough understanding of this mechanism, from the initial drug-DNA interaction to the intricate signaling cascades, is crucial for the development of more effective and less toxic cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted effects of Daunorubicin and to explore novel therapeutic strategies targeting the topoisomerase II pathway.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. topogen.com [topogen.com]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Daunorubicin Citrate: A Technical Guide to DNA Intercalation and RNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its ability to intercalate into DNA and disrupt essential cellular processes, primarily DNA replication and RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Daunorubicin Citrate's action, with a specific focus on its intercalation into the DNA double helix and the subsequent inhibition of RNA synthesis. This document synthesizes key quantitative data, presents detailed experimental protocols for studying these phenomena, and utilizes visualizations to elucidate complex molecular interactions and workflows.
Introduction
Daunorubicin is a potent antineoplastic agent widely used in chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. Its primary mechanism of action involves the non-covalent insertion of its planar tetracyclic ring system between the base pairs of DNA, a process known as intercalation[1][2]. This physical distortion of the DNA structure interferes with the functions of enzymes that utilize DNA as a template, most notably DNA and RNA polymerases, and topoisomerase II[1][2]. The inhibition of these enzymes leads to a cascade of events, including the cessation of macromolecular synthesis and the induction of apoptotic cell death in rapidly proliferating cancer cells. This guide will delve into the specifics of Daunorubicin's interaction with DNA and its profound impact on the intricate process of RNA synthesis.
DNA Intercalation: The Initial Insult
The initial and critical step in Daunorubicin's cytotoxic activity is its intercalation into the DNA double helix. The planar anthracycline ring of Daunorubicin inserts itself between adjacent base pairs, causing a local unwinding and lengthening of the DNA structure.[1]
Binding Affinity and Sequence Preference
Daunorubicin exhibits a preference for intercalating at specific DNA sequences, favoring sites rich in guanine and cytosine (G-C).[1] The binding affinity of Daunorubicin to DNA is a critical determinant of its potency. Quantitative data on these interactions are summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| DNA Binding Affinity Constant (Ka) | 0.10 - 0.12 x 10⁶ M⁻¹ | Calf Thymus DNA | [3] |
| DNA Synthesis Inhibition (Ki) | 0.02 µM | Cell-free assay | [4] |
The Role of Topoisomerase II
Beyond simple steric hindrance, Daunorubicin's intercalation has a profound effect on the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Daunorubicin stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA. By preventing the re-ligation of this break, Daunorubicin effectively converts topoisomerase II into a DNA-damaging agent, leading to the accumulation of double-strand breaks and triggering apoptotic pathways.[1][2]
Inhibition of RNA Synthesis: A Cascade of Consequences
The intercalation of Daunorubicin into DNA serves as a direct roadblock for RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA. This inhibition of transcription affects the synthesis of all major types of RNA, albeit to varying degrees.
Differential Effects on RNA Species
Studies have shown that Daunorubicin preferentially inhibits the synthesis of ribosomal RNA (rRNA), the most abundant RNA species in the cell and a critical component of ribosomes. The synthesis of transfer RNA (tRNA) and messenger RNA (mRNA) is also inhibited, but generally to a lesser extent. This differential sensitivity is likely due to the high rate of rRNA transcription and the specific chromatin structure of ribosomal DNA genes.
While specific IC50 values for the inhibition of RNA synthesis by Daunorubicin are not consistently reported across the literature, the qualitative evidence for its inhibitory effects is strong. The experimental protocols outlined in Section 5 can be employed to determine these values in specific cell lines or in vitro systems.
Signaling Pathways and Cellular Fate
The cascade of events initiated by Daunorubicin's interaction with DNA ultimately converges on pathways that determine the cell's fate. The inhibition of DNA and RNA synthesis, coupled with the induction of DNA damage, activates complex cellular stress responses.
Caption: Daunorubicin's mechanism of action leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro Transcription Assay for Measuring RNA Synthesis Inhibition
This assay quantifies the inhibition of RNA synthesis by Daunorubicin in a cell-free system.
Materials:
-
Linearized DNA template containing a strong promoter (e.g., T7, SP6, or CMV)
-
T7, SP6, or HeLa nuclear extract (as a source of RNA polymerase and transcription factors)
-
Ribonucleotide solution (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (radiolabel)
-
This compound stock solution
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide with tracking dyes)
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare transcription reactions on ice. For each reaction, combine the reaction buffer, DTT, RNase inhibitor, non-radiolabeled ribonucleotides, and the DNA template.
-
Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO).
-
Add [α-³²P]UTP to each reaction.
-
Initiate the transcription by adding the RNA polymerase (or nuclear extract).
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for T7/SP6, 30°C for Pol II) for a defined period (e.g., 60 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of synthesized RNA using a phosphorimager.
-
Calculate the percentage of inhibition for each Daunorubicin concentration relative to the vehicle control and determine the IC50 value.
Caption: In Vitro Transcription Assay Workflow.
Cellular Uptake of Daunorubicin Measured by Flow Cytometry
This protocol quantifies the intracellular accumulation of Daunorubicin, which is inherently fluorescent.
Materials:
-
Suspension or adherent cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer with appropriate laser and filters for Daunorubicin fluorescence (e.g., 488 nm excitation, ~590 nm emission)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular Daunorubicin.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE or a similar channel).
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is proportional to the intracellular Daunorubicin concentration.
Caption: Cellular Uptake Assay Workflow.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of Daunorubicin to stabilize the topoisomerase II-DNA cleavable complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase IIα
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)
-
This compound stock solution
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reactions on ice. To each tube, add the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the SDS/EDTA/proteinase K stop solution and incubate at 50°C for 30 minutes to digest the protein.
-
Add DNA loading dye to each sample.
-
Separate the DNA forms (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The appearance of linear DNA indicates the stabilization of the cleavable complex by Daunorubicin. Quantify the band intensities to determine the concentration-dependent effect.
Caption: Topoisomerase II Cleavage Assay Workflow.
Conclusion
This compound's potent anticancer activity is a direct consequence of its ability to intercalate into DNA and disrupt fundamental cellular processes. Its primary mode of action involves the physical obstruction of DNA-dependent enzymes and the poisoning of topoisomerase II, leading to a profound inhibition of both DNA and RNA synthesis. The preferential inhibition of rRNA synthesis further cripples the cell's protein production machinery, ultimately culminating in apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced molecular interactions of Daunorubicin and to explore strategies for enhancing its therapeutic index. A thorough understanding of these core mechanisms is paramount for the continued development of more effective and targeted cancer therapies.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Daunorubicin Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin, a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and chemical synthesis of its clinically relevant form, daunorubicin citrate. It details the scientific journey from its microbial origins to the complex chemical strategies employed in its total synthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical pathways to support ongoing research and development in the field of oncology.
Discovery and Isolation
Daunorubicin was first isolated in the 1960s from the bacterium Streptomyces peucetius. Italian researchers at Farmitalia Research Laboratories identified a red-pigmented antibiotic with significant antitumor activity in murine models from a soil sample collected near the Castel del Monte in southern Italy. Concurrently, French scientists made a similar discovery. The compound was named "daunorubicin," a portmanteau of "Dauni," an ancient tribe from the region of its Italian discovery, and "rubis," the French word for ruby, reflecting its vibrant color.
Fermentation and Extraction Protocol
The industrial production of daunorubicin relies on the submerged fermentation of Streptomyces peucetius. The following is a generalized protocol for its extraction and purification:
-
Fermentation: A high-yielding strain of S. peucetius is cultured in a large-scale fermenter under optimized conditions of aeration, temperature, pH, and nutrient composition.
-
Acidification and Filtration: The fermentation broth is acidified to a low pH (e.g., with oxalic acid) to solubilize the daunorubicin. The mycelia and other solid components are then removed by filtration.
-
Extraction: The filtrate containing daunorubicin is extracted with a water-immiscible organic solvent, such as a mixture of chloroform and methanol.
-
Purification: The crude extract is subjected to a series of purification steps, including column chromatography and crystallization, to yield daunorubicin of high purity.
-
Salt Formation: The purified daunorubicin free base is then converted to a more stable and water-soluble salt, such as the hydrochloride or citrate salt, for pharmaceutical formulation.
Biosynthesis of Daunorubicin
The biosynthesis of daunorubicin in Streptomyces peucetius is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The biosynthetic gene cluster contains the necessary genes for the assembly of the aglycone, the synthesis of the deoxysugar moiety, and their subsequent linkage.
Biosynthetic Pathway
The pathway can be broadly divided into three main stages:
-
Aglycone (Daunorubicinone) Synthesis: The process begins with the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form a 21-carbon polyketide chain. This chain undergoes a series of cyclization and modification reactions to form the tetracyclic aglycone, daunorubicinone.
-
Deoxysugar (Daunosamine) Synthesis: The amino sugar L-daunosamine is synthesized from D-glucose-1-phosphate through a separate enzymatic pathway.
-
Glycosylation: The final step involves the attachment of L-daunosamine to the C-7 hydroxyl group of daunorubicinone, a reaction catalyzed by a glycosyltransferase.
Caption: Biosynthetic pathway of Daunorubicin in S. peucetius.
Chemical Synthesis of Daunorubicin
The total chemical synthesis of daunorubicin is a significant challenge in organic chemistry due to its complex stereochemistry and functionality. The general strategy involves the separate synthesis of the aglycone (daunorubicinone) and the sugar moiety (daunosamine), followed by their stereoselective coupling.
Synthesis of Daunorubicinone (The Aglycone)
Multiple synthetic routes to daunorubicinone have been developed, often involving the construction of the tetracyclic ring system through various annulation strategies. A common approach is the Friedel-Crafts reaction to form the core aromatic structure, followed by further functionalization.
Illustrative Experimental Protocol (Conceptual Outline):
-
Construction of the Naphthacenequinone Core: A substituted phthalic anhydride is reacted with a hydroquinone derivative via a Friedel-Crafts acylation to form the basic tetracyclic skeleton.
-
Introduction of Oxygen Functionalities: Hydroxyl and methoxy groups are introduced at specific positions on the aromatic rings through a series of protection, oxidation, and demethylation steps.
-
Formation of the Cyclohexane Ring: The A-ring is constructed and functionalized with the required hydroxyl and acetyl groups, often involving stereoselective reduction and alkylation reactions.
Synthesis of Daunosamine (The Sugar Moiety)
The synthesis of L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is also a multistep process, typically starting from a readily available carbohydrate precursor.
Illustrative Experimental Protocol (Conceptual Outline):
-
Starting Material: A common starting material is L-rhamnose or a derivative thereof.
-
Introduction of the Amino Group: The amino functionality at the C-3 position is introduced, often via an azide intermediate, with careful control of stereochemistry.
-
Deprotection and Activation: The protecting groups are removed, and the anomeric position is activated (e.g., as a glycosyl halide or triflate) to prepare the sugar for the glycosylation reaction.
Glycosylation and Final Steps
The crucial step in the total synthesis is the stereoselective coupling of the activated daunosamine derivative with the C-7 hydroxyl group of daunorubicinone.
Illustrative Experimental Protocol (Conceptual Outline):
-
Glycosylation Reaction: The protected daunorubicinone is reacted with the activated daunosamine derivative in the presence of a suitable promoter (e.g., a silver or mercury salt) to form the glycosidic bond. The reaction conditions are carefully controlled to ensure the formation of the desired α-anomer.
-
Deprotection: The protecting groups on both the aglycone and the sugar moiety are removed in the final steps to yield daunorubicin.
-
Purification: The final product is purified by chromatographic techniques to yield synthetic daunorubicin.
Quantitative Data from Synthesis
The overall yield of the total synthesis of daunorubicin is typically low due to the numerous steps involved. The following table provides a conceptual summary of potential yields for key stages, which can vary significantly depending on the specific synthetic route employed.
| Synthetic Stage | Key Transformation | Representative Yield Range (%) |
| Daunorubicinone Synthesis | ||
| Friedel-Crafts Annulation | 40-60 | |
| A-Ring Formation | 30-50 | |
| Daunosamine Synthesis | ||
| Amination of Sugar Precursor | 50-70 | |
| Glycosyl Donor Formation | 70-90 | |
| Coupling and Final Steps | ||
| Glycosylation | 30-50 | |
| Deprotection | 60-80 | |
| Overall Yield | <1 |
Note: These are illustrative ranges and actual yields are highly dependent on the specific reagents and conditions used.
Synthesis of this compound
This compound is typically prepared from the purified daunorubicin free base.
Experimental Protocol:
-
Dissolution: Daunorubicin free base is dissolved in a suitable organic solvent.
-
Acidification: A stoichiometric amount of citric acid, dissolved in a minimal amount of a suitable solvent, is added to the daunorubicin solution.
-
Precipitation/Crystallization: The this compound salt precipitates from the solution and is collected by filtration.
-
Drying: The collected salt is washed with a non-polar solvent and dried under vacuum to yield pure this compound.
Mechanism of Action and Signaling Pathways
Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting DNA and associated enzymes.
-
DNA Intercalation: The planar aromatic core of the daunorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription.
-
Topoisomerase II Inhibition: Daunorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks in the DNA, triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.
The DNA damage and cellular stress induced by daunorubicin activate a cascade of signaling pathways that ultimately lead to programmed cell death (apoptosis).
Caption: Signaling pathway of Daunorubicin-induced apoptosis.
Conclusion
Daunorubicin remains a vital tool in the fight against cancer. Understanding its discovery, biosynthesis, and the intricacies of its chemical synthesis is crucial for the development of new and improved anthracycline analogs with enhanced efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing cancer chemotherapy, offering a detailed overview of the core scientific principles and experimental methodologies that underpin the production and application of this important therapeutic agent.
An In-Depth Technical Guide to Initial Studies of Daunorubicin Citrate in Leukemia Research
Executive Summary: Daunorubicin, an anthracycline antibiotic, has been a foundational chemotherapeutic agent in the treatment of acute leukemias for decades.[1][2] Its efficacy stems from a multi-faceted mechanism of action, primarily involving DNA intercalation and the inhibition of topoisomerase II, which disrupts cancer cell replication and induces apoptosis.[2][3][4] Initial research and subsequent clinical trials have established its role, particularly in combination with cytarabine, as a standard induction regimen for acute myeloid leukemia (AML).[5][6] More recent studies have focused on advanced liposomal delivery systems, such as CPX-351 (Vyxeos), to improve the therapeutic index by optimizing drug ratios and pharmacokinetics. This guide provides a technical overview of the core mechanisms, key experimental data from initial and pivotal studies, and detailed protocols relevant to Daunorubicin Citrate's application in leukemia research.
Core Mechanism of Action
Daunorubicin exerts its antineoplastic effects through several coordinated actions at the cellular and molecular level, leading to the death of rapidly dividing leukemia cells.[7]
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin's planar ring structure inserts itself between DNA base pairs (intercalation).[2][4] This action physically obstructs DNA and RNA synthesis. Critically, it stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication.[2][3] By preventing the re-ligation of the DNA strands after they have been nicked by the enzyme, Daunorubicin causes an accumulation of permanent double-strand breaks.[8]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Daunorubicin molecule can undergo redox cycling, leading to the production of free radicals like superoxide anions.[3][9] This surge in ROS induces significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA, further contributing to its cytotoxic effect.[1]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by Daunorubicin activate intrinsic cell death pathways.[3][4] This can involve the activation of tumor suppressor proteins like p53, culminating in programmed cell death, or apoptosis.[3]
Quantitative Data from Key Clinical Studies
Initial studies focused on establishing the safety, dosage, and efficacy of Daunorubicin formulations. The following tables summarize key quantitative data from a Phase I study of liposomal Daunorubicin (DaunoXome) and a pivotal Phase III study of the liposomal combination product CPX-351.
Table 1: Phase I Dose-Escalation Study of Liposomal Daunorubicin (DNX) in Relapsed/Refractory Acute Leukemias
| Dose Level (mg/m²/day for 3 days) | Total Dose per Cycle (mg/m²) | Number of Evaluable Patients | Dose-Limiting Toxicity (DLT) | Key Findings |
|---|---|---|---|---|
| 75 | 225 | ≥3 | - | Well tolerated |
| 100 | 300 | 6 | Grade 3-4 Mucositis (1 of 6) | Manageable toxicity |
| 150 | 450 | 9 | Grade 3-4 Mucositis (2 of 9) | Maximum Tolerated Dose (MTD) |
| 200 | 600 | 5 | Grade 3-4 Mucositis (3 of 5) | Exceeded MTD |
Data sourced from a Phase I trial in patients with refractory or relapsed acute leukemias.[10]
Table 2: Pivotal Phase III Study of CPX-351 vs. Standard "7+3" Regimen in Older Adults with High-Risk/Secondary AML
| Efficacy Endpoint | CPX-351 (Liposomal Daunorubicin/Cytarabine) | Standard 7+3 (Daunorubicin + Cytarabine) | Hazard Ratio (HR) / Odds Ratio (OR) |
|---|---|---|---|
| Median Overall Survival (OS) | 9.6 months | 5.9 months | HR 0.69 |
| 5-Year Survival Rate | 18% | 8% | - |
| CR + CRi Rate * | 47.7% | 33.3% | OR 1.77 |
| Post-Induction 60-Day Mortality | 13.7% | 21.2% | - |
| Patients Proceeding to HCT | 34% | 25% | - |
*CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery. Data from a randomized Phase III trial in patients aged 60-75.[8][11]
Experimental Protocols
Methodologies for evaluating Daunorubicin range from in vitro cell-based assays to complex clinical trial designs.
Cell Viability (MTT) Assay:
-
Cell Plating: Seed leukemia cell lines (e.g., MOLT-4, HL-60) in a 96-well plate at a density of 3 x 10⁴ cells per well.[1]
-
Treatment: Add varying concentrations of this compound to the wells and incubate for specified periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (to a final concentration of 0.25-0.5 mg/ml) to each well and incubate for 3-4 hours, protected from light.[1]
-
Solubilization: Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[1][5]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells.
Apoptosis (Annexin V/PI) Assay:
-
Cell Culture and Treatment: Culture 1–5 x 10⁵ leukemia cells and induce apoptosis by treating with Daunorubicin for a predetermined time.[12]
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[12] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12]
-
Analysis: Analyze the stained cells using a flow cytometer. This allows for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Standard "7+3" Induction Regimen: This has been the cornerstone of AML therapy for over 40 years.[5]
-
Cytarabine (Ara-C): Administered as a continuous intravenous infusion for 7 consecutive days.
-
Daunorubicin: Administered as a rapid intravenous infusion for the first 3 days of the cycle ("3 + 7").[5]
-
Course: This constitutes one induction cycle, which is typically followed by a rest period to allow for bone marrow recovery.[6]
CPX-351 (Liposomal Daunorubicin and Cytarabine) Regimen: This protocol utilizes a liposomal formulation that maintains a synergistic 1:5 molar ratio of Daunorubicin to Cytarabine.[11]
-
Induction Cycle: CPX-351 is administered as a 90-minute intravenous infusion on Days 1, 3, and 5.[8]
-
Consolidation Cycle: For patients achieving remission, consolidation cycles may be given on Days 1 and 3.[8]
-
Rationale: The liposomal delivery is designed to enhance drug delivery to the bone marrow and leukemia cells.
Mechanisms of Resistance
Despite its efficacy, resistance to Daunorubicin can develop through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (encoded by the MDR1 gene), can actively pump Daunorubicin out of the cancer cell, reducing its intracellular concentration.[9]
-
Altered Drug Target: Reduced activity or mutations in the topoisomerase II enzyme can decrease the drug's ability to stabilize the DNA-enzyme complex, thus diminishing its effectiveness.[9]
-
Enhanced DNA Repair and Anti-Apoptotic Pathways: Upregulation of DNA repair mechanisms or mutations in key apoptotic regulators (e.g., the p53 tumor suppressor gene) can allow cancer cells to survive Daunorubicin-induced damage.[9]
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
The Cellular Journey of a Potent Anti-Cancer Agent: An In-depth Technical Guide to the Cellular Uptake and Distribution of Daunorubicin Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, intracellular distribution, and associated signaling pathways of Daunorubicin Citrate, a cornerstone of chemotherapy for various leukemias. Understanding these fundamental processes is critical for optimizing its therapeutic efficacy, overcoming drug resistance, and designing novel drug delivery strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Cellular Uptake of Daunorubicin: A Tale of Passive Entry and Active Egress
The journey of Daunorubicin into a cancer cell is a dynamic process governed by a "leak and pump" system, characterized by passive diffusion across the cell membrane and active efflux mediated by transport proteins.[1] The non-ionized form of the drug, being more lipophilic, readily diffuses across the plasma membrane.[1] However, the net intracellular accumulation is significantly influenced by the activity of efflux pumps, most notably P-glycoprotein (P-gp).[2][3]
Quantitative Analysis of Daunorubicin Uptake and Efflux
The following tables summarize key quantitative data from various studies, illustrating the dynamics of Daunorubicin transport in sensitive and resistant cancer cell lines.
Table 1: Daunorubicin Accumulation and Efflux in Sensitive vs. Resistant Cell Lines
| Cell Line | Resistance Factor to Daunorubicin | Change in Daunorubicin Accumulation (vs. Sensitive) | Change in Daunorubicin Efflux (vs. Sensitive) | Reference |
| K562 c1.6/DAU | 106-fold | 1.6-fold decrease | 4-fold increase | [2] |
| ML1/III | 162-fold | Significantly decreased (increased with sodium azide) | Enhanced in the presence of glucose | [4] |
Table 2: Modulation of Daunorubicin Transport
| Cell Line | Modulator | Effect on Daunorubicin Accumulation | Effect on Daunorubicin Efflux | Reference |
| K562 c1.6/DAU | Cyclosporin A (CSA) | Dose-dependent increase in retention | - | [2] |
| K562 c1.6/DAU | ATP depletion (sodium azide) | Increase | Decrease | [2] |
| ML1/III | Verapamil | Increased cellular levels | Inhibited | [4] |
| P388 (Sensitive & Resistant) | 2,4-dinitrophenol | - | Inhibited | [5] |
Experimental Protocols for Studying Daunorubicin Uptake
Accurate quantification of Daunorubicin's cellular uptake is paramount for research in this field. Below are detailed methodologies for key experiments.
Quantification of Intracellular Daunorubicin using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and analysis of Daunorubicin and its metabolite, Daunorubicinol, from leukemia cells.[6]
Cell Isolation:
-
Isolate leukocytes from peripheral blood using either methylcellulose separation or cold hypotonic lysis. Note: Cold hypotonic lysis yields higher recovery (100% vs. 64%).[6]
Drug Extraction:
-
For optimal recovery (up to 95%), use a high-volume extraction method.[6]
-
To a pellet of a known number of cells, add 5 ml of an extraction mixture (e.g., a solution of silver nitrate in acetonitrile/methanol).
-
Vortex vigorously to lyse the cells and precipitate proteins.
-
Centrifuge at high speed to pellet the cellular debris.
-
Carefully collect the supernatant containing the extracted drug.
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable C18 column.
-
Use a mobile phase gradient (e.g., acetonitrile and a phosphate buffer) to separate Daunorubicin and Daunorubicinol.
-
Detect the compounds using a fluorescence detector (excitation ~480 nm, emission ~560 nm).
-
Quantify the drug concentration by comparing the peak areas to a standard curve of known concentrations.
Flow Cytometry for Measuring Cellular Daunorubicin Uptake
Flow cytometry offers a rapid method to assess Daunorubicin uptake at the single-cell level, leveraging the drug's intrinsic fluorescence.[7]
Cell Preparation and Staining:
-
Incubate a suspension of cancer cells (e.g., 1 x 10^6 cells/mL) with the desired concentration of Daunorubicin for a specific time at 37°C.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Resuspend the cells in fresh PBS for analysis.
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer equipped with a laser for excitation of Daunorubicin (e.g., 488 nm).
-
Collect the fluorescence emission in the appropriate channel (e.g., ~575-585 nm).
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the gated population, which correlates with the intracellular Daunorubicin concentration.[7]
Subcellular Distribution: Where the Drug Goes Matters
Upon entering the cell, Daunorubicin does not distribute uniformly. Its primary target is the nucleus, where it intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death.[8][9] Studies have shown that both Daunorubicin and Doxorubicin accumulate to the same saturation level in the nuclei of cultured fibroblasts.[1] However, Daunorubicin exhibits a higher concentration in lysosomes compared to Doxorubicin.[1] The subcellular localization can be investigated using techniques like cell fractionation followed by drug quantification or fluorescence microscopy.[1][10]
Signaling Pathways Activated by Daunorubicin
Daunorubicin's cytotoxic effects are not solely due to DNA intercalation. It triggers a complex network of signaling pathways that ultimately determine the cell's fate.[11][12]
Key Signaling Cascades
-
Sphingomyelin-Ceramide Pathway: Daunorubicin activates sphingomyelinase, leading to the generation of ceramide, a pro-apoptotic lipid second messenger.[11][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The drug activates stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), which are involved in apoptosis.[11][12]
-
NF-κB Activation: Daunorubicin can activate the transcription factor NF-κB, which can have both pro- and anti-apoptotic roles depending on the cellular context.[11][12]
-
Fas/Fas-Ligand System: This death receptor pathway can be engaged by Daunorubicin, contributing to apoptosis.[11][12]
-
p53 Activation: As a response to DNA damage, the tumor suppressor p53 is activated, which can induce cell cycle arrest and apoptosis.[8]
-
Hedgehog Pathway Inhibition: In colorectal cancer cells, Daunorubicin has been shown to suppress the canonical Hedgehog signaling pathway by promoting the degradation of the transcription factor GLI1.[13]
These signaling events are further modulated by reactive oxygen species (ROS) generated by Daunorubicin's quinone moiety, protein kinases like PKC and PI3K, and the tumor suppressor gene p53.[8][12]
Visualizing the Complexity: Diagrams of Pathways and Workflows
To aid in the understanding of these intricate processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization and modulation of drug transport kinetics in K562 c1.6 daunorubicin-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of daunorubicin transport in Ehrlich ascites tumor cells with different expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of drug transport and reductases to daunorubicin resistance in human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Daunorubicin - Wikipedia [en.wikipedia.org]
- 10. Accumulation, metabolism and subcellular localization of daunorubicin, doxorubicin and their DNA-complexes in rat heart ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Daunorubicin Citrate-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its citrate salt, Daunorubicin Citrate, is often utilized in liposomal formulations to improve drug delivery and reduce cardiotoxicity.[2] The primary mechanism of action of Daunorubicin involves the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to this compound-induced apoptosis in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach that culminates in the activation of apoptotic pathways. The core mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, thereby disrupting DNA replication and transcription.[3] This intercalation also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication. This stabilization leads to the accumulation of DNA strand breaks, a potent trigger for apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the formation of reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, further contributing to the apoptotic cascade.
-
Mitochondrial Injury: Daunorubicin can directly impact mitochondrial function, leading to mitochondrial damage and the subsequent release of pro-apoptotic factors like cytochrome c.[3]
Data Presentation: Quantitative Analysis of Daunorubicin's Effects
The sensitivity of cancer cell lines to Daunorubicin varies significantly. This section presents quantitative data on its efficacy and apoptotic induction.
Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | HL-60 | 2.52 | [4] |
| U937 | 1.31 | [4] | |
| K562 | 0.0217 | [5] | |
| MOLM-14 | 0.0081 | [5] | |
| THP-1 | >1 (less sensitive) | [6] | |
| KG-1 | >1 (less sensitive) | [6] | |
| Kasumi-1 | <1 (more sensitive) | [6] | |
| Colorectal Cancer | HCT116 | 0.597 | [7] |
| HT29 | 0.547 | [7] | |
| SNU283 | 0.6934 | [7] | |
| DLD-1 | 25.55 | [7] | |
| HCT8 | 34.93 | [7] |
Table 2: Daunorubicin-Induced Apoptosis Rates in Leukemia Cell Lines
Apoptosis was quantified using the Annexin V-FITC/PI assay after a 4-hour treatment with Daunorubicin followed by a recovery period.
| Cell Line | Recovery Time | % Apoptotic Cells (Mean ± SD) | Reference |
| MOLT-4 | 4h | 27.48 ± 2.46 | [8] |
| 12h | 14.88 ± 2.45 | [8] | |
| 24h | 12.88 ± 0.10 | [8] | |
| CCRF-CEM | 4h | 14.15 (initial increase) | [8] |
| 24h | 4.51 ± 0.04 | [8] | |
| SUP-B15 | 4h | 25.75 ± 1.74 | [8] |
| 12h | 11.45 ± 1.61 | [8] | |
| 24h | 18.11 ± 1.53 | [8] |
Table 3: Quantitative Changes in Apoptosis-Related Proteins
Daunorubicin treatment leads to significant changes in the expression levels of key proteins involved in the apoptotic process.
| Cell Line | Treatment | Protein Change | Fold Change | Reference |
| HL-60 | Daunorubicin + ABT-737 | Apoptosis Induction | 5.56 | [4] |
| U937 | Daunorubicin + ABT-737 | Apoptosis Induction | 7.25 | [4] |
| HCT116 | Daunorubicin (1 µM, 24h) | Caspase-3/7 Activity | Dose-dependent increase | [7] |
| MCF-7 (Breast Cancer) | Doxorubicin (similar anthracycline) | Bax/Bcl-xL Ratio | >10 (at 48h) | [9] |
Signaling Pathways in Daunorubicin-Induced Apoptosis
Daunorubicin triggers a complex network of intracellular signaling pathways that converge to execute apoptosis.
Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways
Daunorubicin can activate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8]
p53-Mediated Pathway
The tumor suppressor protein p53 plays a crucial role in mediating Daunorubicin-induced apoptosis. In response to DNA damage, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial permeabilization.
JNK and PI3K/AKT Signaling Pathways
Daunorubicin treatment can lead to the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and the inactivation of the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated JNK can phosphorylate and activate pro-apoptotic proteins, while the inhibition of AKT removes its pro-survival signals.
Sphingomyelin-Ceramide Pathway
Daunorubicin can induce the hydrolysis of sphingomyelin to generate ceramide, a lipid second messenger that has been implicated in apoptosis induction. Ceramide can activate downstream signaling cascades that promote cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Daunorubicin-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store at -20°C.
-
Treatment: Seed cells at an appropriate density and allow them to attach (for adherent cells) or stabilize in suspension. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control group.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Harvest both floating and adherent (if applicable) cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Analysis: Add more 1X Binding Buffer and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.[7]
-
Drug Treatment: Treat cells with Daunorubicin as described above.[7]
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay reagent) to each well.[7]
-
Incubation: Incubate the plate at room temperature in the dark for 1-2 hours.[7]
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[7]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[10]
Conclusion
This compound is a cornerstone of chemotherapy for several cancers, primarily through its potent ability to induce apoptosis. A thorough understanding of its mechanisms of action and the intricate signaling pathways it modulates is crucial for optimizing its therapeutic use and developing novel combination strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the apoptotic effects of Daunorubicin in various cancer cell line models, contributing to the advancement of cancer biology and drug development.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preclinical Models for Efficacy Testing of Daunorubicin Citrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of acute leukemias. Its potent cytotoxic effects, primarily mediated through DNA intercalation and inhibition of topoisomerase II, necessitate robust preclinical evaluation to understand its efficacy and to develop improved formulations. This technical guide provides a comprehensive overview of the preclinical models and methodologies used to assess the efficacy of Daunorubicin Citrate. It details in vitro and in vivo models, provides structured quantitative data from representative studies, outlines key experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its preclinical evaluation.
Introduction to this compound
Daunorubicin is a key chemotherapeutic agent used predominantly in induction therapy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its citrate salt form is commonly used in pharmaceutical formulations. The primary mechanism of action involves its intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[1] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the initiation of apoptotic cell death.[1][2] Additionally, Daunorubicin is known to generate reactive oxygen species (ROS), further contributing to DNA damage and cellular stress.[2]
Mechanism of Action and Associated Signaling Pathways
The cytotoxic effects of Daunorubicin are multifaceted, engaging several cellular signaling pathways that culminate in apoptosis.
DNA Damage Response Pathway
Daunorubicin-induced DNA double-strand breaks (DSBs) are a primary trigger for the DNA Damage Response (DDR). The central kinase in this pathway is Ataxia-Telangiectasia Mutated (ATM). Upon activation by DSBs, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[2][3][4] Chk2, in turn, can also phosphorylate and activate p53.[5] Activated p53 functions as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[2][6]
Apoptosis Pathways
Daunorubicin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]
-
Intrinsic Pathway: This pathway is initiated by cellular stress, including DNA damage. The activation of p53 leads to the upregulation of pro-apoptotic proteins like BAX, which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c, which binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9, and subsequently, the executioner caspase-3.[9][10]
-
Extrinsic Pathway: Daunorubicin can also trigger the extrinsic pathway by upregulating death receptors such as Fas on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor leads to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate caspase-3.[7][9]
In Vitro Preclinical Models
In vitro models are essential for the initial screening of this compound's efficacy, determining its cytotoxic potential against various cancer cell lines, and elucidating its mechanism of action.
Cancer Cell Lines
A wide range of hematological and solid tumor cell lines are used to evaluate the cytotoxic activity of Daunorubicin.
Table 1: Representative Cancer Cell Lines for Daunorubicin Efficacy Testing
| Cell Line | Cancer Type | Key Characteristics |
| HL-60 | Acute Promyelocytic Leukemia | Commonly used for AML studies; sensitive to apoptosis-inducing agents.[11] |
| U937 | Histiocytic Lymphoma | Monocytic cell line used in AML research.[11] |
| MOLT-4 | Acute Lymphoblastic Leukemia | T-lymphoblastic leukemia cell line.[7][8] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | T-lymphoblastic leukemia cell line.[7][8] |
| K562 | Chronic Myelogenous Leukemia | Erythroleukemia cell line. |
| MCF-7 | Breast Adenocarcinoma | Solid tumor cell line, often used for comparative cytotoxicity studies.[12][13] |
| A549 | Lung Carcinoma | Solid tumor cell line.[12][13] |
| HCT116 | Colorectal Carcinoma | Solid tumor cell line.[6] |
Quantitative Efficacy Data (In Vitro)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of Daunorubicin.
Table 2: IC50 Values of Daunorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HL-60 | Acute Myeloid Leukemia | 2.52 | 24 | MTT | [11] |
| U937 | Acute Myeloid Leukemia | 1.31 | 24 | MTT | [11] |
| MV4-11 | Acute Myeloid Leukemia | 0.003 | 72 | CellTiter-Glo | [14] |
| MOLM-13 | Acute Myeloid Leukemia | 0.003 | 72 | CellTiter-Glo | [14] |
| A549 | Lung Carcinoma | >1.0 | 48 | MTT | [12] |
| RD | Rhabdomyosarcoma | 0.03 | 48 | MTT | [12] |
| MCF-7 | Breast Adenocarcinoma | 0.04 | 48 | MTT | [12] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
In Vivo Preclinical Models
In vivo models are critical for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of this compound in a more complex biological system.
Xenograft Models
Xenograft models, particularly those for hematological malignancies, are the gold standard for in vivo efficacy testing. These typically involve the implantation of human cancer cells into immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): Established cancer cell lines (e.g., HL-60, MOLT-4) are injected into mice (e.g., NOD/SCID or NSG strains). These models are highly reproducible and useful for initial efficacy and dose-response studies.[15]
-
Patient-Derived Xenografts (PDX): Primary tumor cells from patients are directly implanted into mice. PDX models better recapitulate the heterogeneity and genetic diversity of human tumors, offering higher translational relevance.[16][17]
Quantitative Efficacy Data (In Vivo)
Tumor growth inhibition (TGI) is the primary endpoint for assessing in vivo efficacy.
Table 3: In Vivo Efficacy of Daunorubicin in Xenograft Models
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT116 Xenograft | Colorectal Carcinoma | Daunorubicin (2 mg/kg) | Intraperitoneal, every other day for 15 days | Significant tumor suppression | [6] |
| HT-29 Xenograft | Colon Carcinoma | Daunorubicin | Not specified | 18.6% (vs. control) | [18][19] |
| Kaposi's Sarcoma Xenograft | Kaposi's Sarcoma | Daunorubicin | Not specified | Not specified, but less effective than peptide-conjugated form | [18][19] |
Pharmacokinetics of Daunorubicin Formulations
The preclinical evaluation of Daunorubicin also involves characterizing its pharmacokinetic (PK) profile. Liposomal formulations have been developed to alter the PK of Daunorubicin, aiming to increase its therapeutic index.
Table 4: Preclinical Pharmacokinetic Parameters of Daunorubicin Formulations
| Formulation | Animal Model | Dose | AUC (µg·h/mL) | Terminal Half-life (h) | Reference |
| Non-liposomal Daunorubicin | Not specified | Not specified | ~0.61 | 18.5 | [20] |
| Liposomal Daunorubicin (CPX-351) | Not specified | 44 mg/m² | 761.8 | 22.0 | [20] |
| Liposomal Daunorubicin (DaunoXome) | Children with ALL | 40-120 mg/m² | Dose-dependent | 5.23 | [21] |
Note: AUC values for liposomal formulations are significantly higher, indicating prolonged circulation and drug exposure.[20][22]
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes at appropriate wavelengths and detecting their emission.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Leukemia Xenograft Model
This protocol outlines the establishment and use of a leukemia xenograft model for efficacy testing.
-
Animal Model: Use severely immunocompromised mice, such as NOD/SCID or NSG mice, aged 6-8 weeks.
-
Cell Preparation: Culture and harvest human leukemia cells (e.g., MOLT-4) during the logarithmic growth phase. Resuspend the cells in sterile PBS or Matrigel.
-
Cell Implantation: Inject 1-5 x 10^6 cells intravenously (tail vein) or subcutaneously into the flank of each mouse.[15][16]
-
Tumor/Engraftment Monitoring: For subcutaneous models, measure tumor volume with calipers 2-3 times per week. For disseminated leukemia models, monitor for signs of disease (e.g., weight loss, hind-limb paralysis) and assess engraftment by flow cytometry of peripheral blood for human CD45+ cells.[15][16]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³) or when leukemia engraftment is confirmed, randomize the mice into treatment and control groups. Administer this compound (and vehicle control) according to the desired dosing schedule (e.g., intraperitoneal or intravenous).[6]
-
Efficacy Evaluation: Continue monitoring tumor growth or disease progression. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Preclinical Efficacy Testing Workflow
The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to comprehensive in vivo analysis.
Conclusion
The preclinical evaluation of this compound relies on a well-established set of in vitro and in vivo models. Cytotoxicity screening in a panel of relevant cancer cell lines provides initial data on potency, while mechanistic assays elucidate the pathways of cell death. Leukemia xenograft models, particularly patient-derived models, offer a more clinically relevant setting to confirm in vivo efficacy and to study the pharmacokinetics of different formulations. The data and protocols presented in this guide provide a framework for the robust preclinical assessment of this compound and its novel derivatives or formulations, ultimately informing their clinical development and application.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of liposomal daunorubicin (DaunoXome) during a phase I-II study in children with relapsed acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunorubicin Citrate: A Technical Guide to Free Radical Generation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which the anthracycline antibiotic, daunorubicin citrate, induces cellular damage through the generation of free radicals and subsequent oxidative stress. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for measuring these effects, and quantitative data to support further research and drug development in this critical area of oncology.
Core Mechanisms of Daunorubicin-Induced Free Radical Generation
Daunorubicin's potent antineoplastic activity is, in part, derived from its ability to generate reactive oxygen species (ROS), which induce significant cellular damage. The primary mechanisms underpinning this process are redox cycling of the drug's quinone moiety and the formation of drug-iron complexes.
1.1. Redox Cycling of the Quinone Moiety
The chemical structure of daunorubicin contains a quinone group that can undergo a one-electron reduction to form a semiquinone radical.[1] This reaction is catalyzed by various cellular flavoenzymes, including NADPH-cytochrome P450 reductase. The daunorubicin semiquinone radical is unstable and rapidly transfers its electron to molecular oxygen, regenerating the parent daunorubicin molecule and producing a superoxide anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to the continuous generation of superoxide anions.[2]
The superoxide anions can then be converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD), and the highly reactive hydroxyl radical (•OH) via the Haber-Weiss reaction, which is often catalyzed by the presence of metal ions like iron.[3]
1.2. Role of Iron in Fenton and Haber-Weiss Reactions
Daunorubicin has a high affinity for iron and can form complexes with intracellular iron ions.[4] These daunorubicin-iron complexes are potent catalysts of the Fenton and Haber-Weiss reactions, which significantly amplify the production of the highly damaging hydroxyl radical from superoxide and hydrogen peroxide.[5] The myocardium is particularly susceptible to this iron-dependent oxidative damage due to its high mitochondrial density and active metabolism.[6]
Cellular Consequences of Daunorubicin-Induced Oxidative Stress
The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in widespread damage to critical cellular components:
-
Lipid Peroxidation: ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[7] This process disrupts membrane integrity, leading to impaired function of membrane-bound proteins and increased cellular permeability. Malondialdehyde (MDA) is a key byproduct of lipid peroxidation and serves as a biomarker for this type of damage.[8]
-
DNA Damage: ROS can directly damage DNA by causing base modifications, single-strand breaks, and double-strand breaks (DSBs).[9] DSBs are particularly cytotoxic and, if not properly repaired, can trigger apoptotic cell death.[10] The phosphorylation of histone H2AX (γ-H2AX) is an early marker of DSB formation.
-
Protein Oxidation: Amino acid residues in proteins are susceptible to oxidative modification by ROS, leading to changes in protein structure and function. This can inactivate enzymes and disrupt cellular signaling pathways.
-
Mitochondrial Dysfunction: Mitochondria are both a primary source and a major target of ROS. Oxidative damage to mitochondrial components, including the electron transport chain and mitochondrial DNA, can lead to a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.[11]
Signaling Pathways Activated by Daunorubicin-Induced Oxidative Stress
Daunorubicin-induced oxidative stress triggers a complex network of signaling pathways that ultimately determine the cell's fate. Key pathways include:
-
Apoptosis: DNA damage and mitochondrial dysfunction are potent inducers of apoptosis. DSBs activate the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates p53, a tumor suppressor protein that can initiate the intrinsic apoptotic pathway.[10] The release of cytochrome c from damaged mitochondria activates the caspase cascade, leading to programmed cell death.[12] Daunorubicin can also activate the extrinsic apoptotic pathway through the Fas/FasL system.[2]
-
Stress-Activated Protein Kinase (SAPK) Pathways: ROS can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[13] These kinases are involved in regulating both cell survival and apoptosis, depending on the cellular context and the extent of the oxidative insult.
Quantitative Data on Daunorubicin-Induced Oxidative Stress
The following tables summarize quantitative data from various studies on the effects of daunorubicin on markers of oxidative stress.
Table 1: IC50 Values of Daunorubicin in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-13 | 10.3 |
| MV4-11 | 12.5 |
| OCI-AML2 | 25.6 |
| OCI-AML3 | 33.1 |
| NOMO-1 | 45.7 |
| HL-60 | 50.2 |
| THP-1 | 89.1 |
| U937 | 112.4 |
| KG-1 | >1000 |
Data adapted from studies on the cytotoxic effects of daunorubicin on various AML cell lines.[14]
Table 2: Daunorubicin-Induced Reactive Oxygen Species (ROS) Production in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Treatment | Time (hours) | Relative ROS Production (Fold Change vs. Control) |
| MOLT-4 | 10 µM Daunorubicin | 4 | 10.48 ± 0.03 |
| 12 | 127.7 ± 2.47 | ||
| 24 | 24.90 ± 0.40 | ||
| CCRF-CEM | 10 µM Daunorubicin | 4 | 47.33 ± 0.77 |
| 12 | 133.1 ± 1.95 | ||
| 24 | 16.0 ± 0.21 | ||
| SUP-B15 | 10 µM Daunorubicin | 4 | 23.09 ± 3.11 |
Data represents the mean ± SEM from three independent experiments.[15][16]
Table 3: Effect of Doxorubicin (a Daunorubicin Analog) on Malondialdehyde (MDA) and Antioxidant Enzyme Levels in Rat Heart Tissue
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
| Control | 1.25 ± 0.11 | 4.82 ± 0.23 | 35.14 ± 2.18 | 4.58 ± 0.21 |
| Doxorubicin | 2.84 ± 0.19 | 2.16 ± 0.14 | 18.26 ± 1.52 | 2.31 ± 0.17 |
p < 0.01 compared to the control group. Data adapted from a study on doxorubicin-induced cardiotoxicity.[17]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
5.1. Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[18][19]
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in RIPA buffer containing a protease inhibitor cocktail and BHT (to prevent further oxidation).
-
Sonicate the lysate on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
To 100 µL of cell lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) TBA.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Quantify MDA levels using a standard curve prepared with known concentrations of MDA.
-
5.2. Measurement of Superoxide Dismutase (SOD) Activity
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[20][21][22]
-
Sample Preparation (Cell Lysate):
-
Prepare cell lysate as described in the TBARS assay protocol.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.8), DETAPAC, NBT, and xanthine.
-
Add an appropriate amount of cell lysate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the rate of NBT reduction by measuring the increase in absorbance at 560 nm over time using a spectrophotometer.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Calculate the specific activity of SOD and express it as units per milligram of protein.
-
5.3. Measurement of Catalase (CAT) Activity
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[23][24]
-
Sample Preparation (Tissue Homogenate):
-
Excise and rinse the tissue in cold PBS.
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate to remove cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Add the sample to a solution of H₂O₂ in phosphate buffer.
-
Incubate for a specific time at room temperature.
-
Stop the reaction by adding a catalase inhibitor (e.g., sodium azide).
-
The remaining H₂O₂ is reacted with a chromogen in the presence of horseradish peroxidase to produce a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).
-
Calculate catalase activity based on the amount of H₂O₂ decomposed, determined from a standard curve.
-
5.4. Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner.[2][25][26] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Staining Procedure (Flow Cytometry):
-
Harvest cells and resuspend in pre-warmed cell culture medium.
-
Add JC-1 staining solution to a final concentration of 2 µM.
-
Incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer with excitation at 488 nm.
-
Detect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm bandpass filter).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
5.5. Quantification of DNA Double-Strand Breaks (γ-H2AX Assay)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), which occurs at the sites of DNA double-strand breaks.[14][16][27]
-
Immunostaining Procedure:
-
Seed cells on coverslips and treat with daunorubicin.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Visualizations
6.1. Signaling Pathways
Caption: Daunorubicin-induced apoptotic signaling pathway.
6.2. Experimental Workflows
Caption: Experimental workflow for the TBARS assay.
Caption: Experimental workflow for the JC-1 assay.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Effect of doxorubicin on Male Albino Rats' heart:Biochemical and Histological study [mjmr.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem-agilent.com [chem-agilent.com]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardioprotective effect of curcumin against doxorubicin-induced myocardial toxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Daunorubicin Citrate Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Daunorubicin Citrate liposomal formulations, a critical process in the development of nanomedicine-based cancer therapies. The following sections outline the necessary materials, equipment, and step-by-step procedures for two established methods: the thin-film hydration with extrusion for preparing liposome precursors, and the remote loading technique via a transmembrane pH gradient for active drug encapsulation. Additionally, a protocol for a well-characterized co-formulation of daunorubicin and cytarabine is provided as a specific example.
Overview of Liposomal Daunorubicin Formulation
Liposomal encapsulation of Daunorubicin, an anthracycline antibiotic used in chemotherapy, aims to alter the drug's pharmacokinetic profile, reduce its cardiotoxicity, and enhance its accumulation in tumor tissues. The preparation of these complex drug delivery systems involves the formation of lipid vesicles (liposomes) and subsequent loading of the active pharmaceutical ingredient (API).
The most common and effective method for loading weakly basic drugs like Daunorubicin into liposomes is the active or remote loading technique. This method utilizes a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the aqueous core of the liposome, achieving high encapsulation efficiencies and stable formulations.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different liposomal formulations of Daunorubicin, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of Daunorubicin-Containing Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Drug(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CPX-351 | DSPC:DSPG:Cholesterol (7:2:1) | Daunorubicin, Cytarabine | 107 | - | -33 | - | [3] |
| Cyt/Daun Liposome | DSPC:DSPG:Cholesterol (7:2:1) | Daunorubicin, Cytarabine | 108.6 ± 1.02 | 0.139 ± 0.01 | -60.2 ± 1.15 | 94.2 ± 0.45 (Daunorubicin) | [4] |
DSPC: Distearoylphosphatidylcholine; DSPG: Distearoylphosphatidylglycerol; Cholesterol
Experimental Protocols
Protocol 1: Preparation of Empty Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a general method for preparing unilamellar liposomes of a desired size, which can then be used for remote drug loading.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Citric acid buffer, Ammonium sulfate solution)
-
Deionized water
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in an organic solvent or a mixture of solvents (e.g., chloroform/methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc) to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to apply vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The buffer composition will depend on the subsequent remote loading strategy (e.g., a low pH citrate buffer for the pH gradient method).
-
Hydrate the lipid film by rotating the flask in a water bath set above the lipid's Tc for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Heat the extruder to a temperature above the lipid's Tc.
-
Pass the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
The resulting suspension of empty liposomes is now ready for drug loading.
-
Protocol 2: Daunorubicin Loading via Transmembrane pH Gradient (Remote Loading)
This protocol is adapted from methods used for similar anthracyclines and is based on the principles outlined in FDA guidance for this compound Liposomal Injection.[2]
Materials:
-
Pre-formed empty liposomes with an acidic internal buffer (e.g., 300 mM Citric Acid, pH 4.0)
-
This compound
-
External buffer with a higher pH (e.g., HEPES buffered saline, pH 7.5)
-
Buffer to adjust the external pH (e.g., Sodium Carbonate solution)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Equipment:
-
Water bath or incubator
-
pH meter
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Establishment of pH Gradient:
-
Prepare empty liposomes using the thin-film hydration and extrusion method (Protocol 1), with an acidic buffer encapsulated in the aqueous core.
-
Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., via dialysis or size exclusion chromatography). This creates a transmembrane pH gradient.
-
-
Drug Loading:
-
Prepare a solution of this compound in the external buffer.
-
Add the Daunorubicin solution to the suspension of empty liposomes.
-
Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specified period (e.g., 30-60 minutes). The uncharged Daunorubicin will cross the lipid bilayer and become protonated and trapped in the acidic interior of the liposomes.
-
-
Removal of Unencapsulated Drug:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove the unencapsulated (free) Daunorubicin using size exclusion chromatography or dialysis.
-
The purified Daunorubicin-loaded liposomes are then ready for characterization.
-
Protocol 3: Preparation of Daunorubicin and Cytarabine Co-Loaded Liposomes (Adapted from CPX-351 Formulation)
This protocol describes the preparation of a co-formulated liposome containing Daunorubicin and Cytarabine, based on the well-characterized CPX-351 formulation.[3][4][5]
Materials:
-
DSPC (Distearoylphosphatidylcholine)
-
DSPG (Distearoylphosphatidylglycerol)
-
Cholesterol
-
Chloroform/Methanol/Water (95:4:1, v/v)
-
Copper Gluconate solution (e.g., 100 mM)
-
Cytarabine
-
Triethanolamine
-
Daunorubicin Hydrochloride
-
Phosphate buffer
Equipment:
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Dialysis system (e.g., tangential flow filtration)
-
Incubator
Procedure:
-
Preparation of Cytarabine-Loaded Liposomes:
-
Dissolve DSPC, DSPG, and Cholesterol in a 7:2:1 molar ratio in the chloroform/methanol/water solvent mixture.[5]
-
Form a thin lipid film using a rotary evaporator.
-
Hydrate the film with a 100 mM copper gluconate solution containing Cytarabine.[5]
-
Adjust the pH to approximately 7.4 with triethanolamine.[5]
-
Extrude the liposome suspension through 100 nm polycarbonate membranes to achieve a particle size of around 100-120 nm.[5]
-
-
Daunorubicin Loading (Sequential Loading):
-
Remove the external copper and unencapsulated Cytarabine by dialysis.
-
Dissolve Daunorubicin Hydrochloride in a phosphate buffer.[5]
-
Incubate the Cytarabine-loaded liposomes with the Daunorubicin solution. The copper ions inside the liposomes will form a complex with Daunorubicin, driving its accumulation within the vesicles.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period to facilitate drug loading.
-
-
Purification:
-
Remove unencapsulated Daunorubicin by dialysis or size exclusion chromatography.
-
The final co-loaded liposomes are then characterized for their physicochemical properties.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: General workflow for preparing Daunorubicin liposomes.
References
- 1. A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Biophysical characterization of a liposomal formulation of cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research on the preparation process of the cytarabine/daunorubicin dual-encapsulation liposome and its physicochemical properties and performances in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN115252563B - Preparation method of daunorubicin cytarabine liposome freeze-dried product - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Cell Viability Assays for Daunorubicin Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin is an anthracycline antibiotic widely employed as a chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately leads to double-strand breaks, cell cycle arrest, and programmed cell death (apoptosis).[2][3] Additionally, Daunorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[2][3]
The evaluation of Daunorubicin Citrate's efficacy in vitro is fundamental for preclinical drug development and for understanding its mechanism of action in various cancer cell types. Cell viability assays are essential tools in this process, providing quantitative data on the dose-dependent cytotoxic effects of the drug. This document provides detailed application notes and protocols for three commonly used colorimetric and luminescent cell viability assays: MTT, XTT, and CellTiter-Glo®, for assessing the effects of this compound on cancer cells.
Mechanism of Action of Daunorubicin
Daunorubicin exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the cell's genetic machinery. Upon entering the cell, Daunorubicin intercalates into the DNA, inserting itself between base pairs. This physical distortion of the DNA helix interferes with DNA replication and transcription.[2] A key target of Daunorubicin is topoisomerase II. By stabilizing the complex between topoisomerase II and DNA, Daunorubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[2] This extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways. Daunorubicin is known to induce both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[4] Furthermore, the quinone moiety of Daunorubicin can undergo redox cycling, leading to the production of ROS, which cause oxidative stress and further cellular damage.[2]
Figure 1: Daunorubicin's primary mechanisms of action leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of Daunorubicin
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. The following table summarizes the IC50 values of Daunorubicin in various cancer cell lines, as determined by different in vitro cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | [3H]Thymidine Incorporation | Not Specified | 5.9 |
| DU-145 | Prostate Carcinoma | [3H]Thymidine Incorporation | Not Specified | 10.4 |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Varies |
| U937 | Histiocytic Lymphoma | Not Specified | Not Specified | Varies |
| KG1a | Acute Myelogenous Leukemia | Not Specified | Not Specified | More resistant |
| KG1 | Acute Myelogenous Leukemia | Not Specified | Not Specified | More resistant |
| HEL | Erythroleukemia | Not Specified | Not Specified | More resistant |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of this compound used.
Experimental Protocols
A general workflow for assessing the in vitro cell viability following treatment with this compound is outlined below.
References
Application Notes and Protocols: Daunorubicin Citrate in Acute Lymphoblastic Leukemia (ALL) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Daunorubicin Citrate in the treatment of Acute Lymphoblastic Leukemia (ALL). This document details its mechanism of action, inclusion in established clinical protocols, and provides detailed methodologies for in vitro evaluation of its efficacy.
Introduction
Daunorubicin is an anthracycline antibiotic that functions as a key chemotherapeutic agent in the management of ALL.[1] Its primary mode of action involves the disruption of DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to apoptotic cell death.[1] Daunorubicin is a cell cycle-nonspecific agent and is often used in combination with other cytotoxic drugs to achieve higher rates of complete remission.[1][2]
Mechanism of Action
Daunorubicin exerts its antineoplastic effects through a multi-faceted approach:
-
DNA Intercalation: Daunorubicin intercalates between the base pairs of the DNA double helix. This distorts the DNA structure, inhibiting the progression of DNA and RNA polymerases, thereby halting replication and transcription.[1]
-
Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to the accumulation of double-strand breaks, a critical trigger for apoptosis.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can generate free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[1]
These cellular insults initiate signaling cascades that converge on the activation of apoptotic pathways.
Signaling Pathways in Daunorubicin-Induced Apoptosis
Daunorubicin triggers both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways in ALL cells.[4] Additionally, the sphingomyelin-ceramide pathway has been identified as a key signaling event.[5]
-
Intrinsic Pathway: Daunorubicin-induced DNA damage can lead to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. This results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4]
-
Extrinsic Pathway: Daunorubicin can induce the upregulation of Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8 and subsequent apoptosis.[4]
-
Ceramide Generation: Daunorubicin has been shown to stimulate sphingomyelin hydrolysis, leading to the generation of ceramide, a lipid messenger that can initiate apoptotic signaling.[6]
Caption: Daunorubicin-induced apoptotic signaling pathways in ALL.
Clinical Treatment Protocols
Daunorubicin is a cornerstone of several multi-agent chemotherapy regimens for adult ALL. The Cancer and Leukemia Group B (CALGB) 8811 protocol is a widely recognized intensive regimen.[7][8]
CALGB 8811 Regimen Overview
The CALGB 8811 regimen is a multi-phase treatment plan.[7][9][10]
Table 1: Daunorubicin Dosage in CALGB 8811 Protocol [7]
| Treatment Phase | Daunorubicin Dosage | Associated Agents |
| Course I: Induction | 45 mg/m²/day IV on days 1-3 (30 mg/m²/day if >60 years) | Cyclophosphamide, Vincristine, Prednisone, L-asparaginase |
| Course IV: Late Intensification | 30 mg/m²/day IV on days 1, 8, and 15 | Vincristine, Dexamethasone, Cyclophosphamide, 6-thioguanine, Cytarabine |
For complete details of the CALGB 8811 protocol, including dosages of all agents and treatment schedules, consult the official study publications.[8]
In Vitro Experimental Protocols
The following protocols are designed for the in vitro evaluation of this compound's efficacy in ALL cell lines such as CCRF-CEM, MOLT-4 (T-lymphoblastic leukemia), and SUP-B15 (B-lymphoblastic leukemia).[11][12]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of Daunorubicin on the metabolic activity of ALL cells, which is an indicator of cell viability.[11]
Caption: Workflow for MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Seed ALL cells (e.g., MOLT-4, CCRF-CEM) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for desired time points (e.g., 4, 12, 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
Table 2: Example Cytotoxicity Data for Daunorubicin in ALL Cell Lines [11]
| Cell Line | Treatment Duration | Approximate Cell Viability Reduction (at cytotoxic dose) |
| MOLT-4 | 4 hours | ~50% |
| CCRF-CEM | 12 hours | ~50% |
| SUP-B15 | 24 hours | ~40% |
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Caption: Workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat ALL cells with this compound at a predetermined concentration (e.g., IC50 value) for various time points (e.g., 4, 12, 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Table 3: Example Apoptosis Data in MOLT-4 Cells Treated with Daunorubicin [4]
| Treatment Duration | Percentage of Apoptotic Cells (Annexin V positive) |
| 4 hours | ~27% |
| 12 hours | ~15% |
| 24 hours | ~13% |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[11]
Caption: Workflow for cell cycle analysis using PI staining.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest ALL cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 25 µg/mL) and RNase A (e.g., 100 µg/mL) in cold PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Daunorubicin is known to cause cell cycle arrest, particularly at the G2/M checkpoint.[3]
Table 4: Example Cell Cycle Distribution in ALL Cell Lines after Daunorubicin Treatment
| Cell Line | Treatment Condition | % G0/G1 | % S | % G2/M |
| CCRF-CEM | Control | 55% | 30% | 15% |
| Daunorubicin | 40% | 25% | 35% | |
| MOLT-4 | Control | 60% | 25% | 15% |
| Daunorubicin | 45% | 20% | 35% |
(Note: The values in this table are illustrative and will vary depending on the cell line, drug concentration, and treatment duration.)
Liposomal this compound
Liposomal formulations of Daunorubicin have been developed to enhance drug delivery to tumor cells and reduce cardiotoxicity.[13] The preparation of liposomal this compound involves several key steps:
-
Liposome Formation: Formation of liposomes containing an acidic buffer.[13]
-
Size Reduction: Extrusion of the liposomes to achieve a uniform size.[13]
-
pH Gradient Creation: Establishing a pH gradient across the liposome membrane.[13]
-
Active Drug Loading: The pH gradient drives the diffusion and accumulation of Daunorubicin into the liposomes.[13]
For in vitro studies, commercially available liposomal formulations or in-house preparations following established protocols can be utilized.
Conclusion
This compound remains a vital component of ALL treatment regimens. Understanding its mechanism of action and having access to detailed experimental protocols for its evaluation are crucial for both basic research and the development of novel therapeutic strategies. The protocols and data presented here provide a framework for investigating the efficacy of this compound in ALL and for the preclinical assessment of new drug combinations and formulations.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. A five-drug remission induction regimen with intensive consolidation for adults with acute lymphoblastic leukemia: cancer and leukemia group B study 8811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. eviq.org.au [eviq.org.au]
- 11. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Spectrofluorometric determination of Daunorubicin Citrate in biological fluids
An Application Note and Protocol for the Spectrofluorometric Determination of Daunorubicin Citrate in Biological Fluids
Introduction
Daunorubicin (DNR) is a potent anthracycline antibiotic widely used in cancer chemotherapy, particularly for treating acute leukemias.[1] Given its potential for severe dose-dependent toxicities, including cardiotoxicity and myelosuppression, monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug management.[1][2] Spectrofluorometry offers a sensitive, rapid, and accessible alternative to methods like high-pressure liquid chromatography (HPLC) for the quantification of Daunorubicin in samples such as plasma, serum, and urine.[3][4]
This document outlines protocols for the determination of Daunorubicin using two primary spectrofluorometric approaches: the direct measurement of its intrinsic fluorescence and an indirect method based on the quenching of a fluorescent probe.
Principle of Assays
-
Direct Intrinsic Fluorescence: Daunorubicin is a naturally fluorescent molecule. When excited with light at its maximum absorption wavelength (λex), it emits light at a longer, characteristic wavelength (λem). The intensity of this emitted fluorescence is directly proportional to the concentration of Daunorubicin in the sample. A common excitation wavelength for Daunorubicin is approximately 480 nm, with an emission maximum around 583 nm.[5][6]
-
Indirect Fluorescence Quenching: This method utilizes a fluorescent probe that interacts with Daunorubicin. The formation of a complex between the probe and Daunorubicin leads to a decrease (quenching) in the probe's fluorescence intensity. The degree of quenching is proportional to the concentration of Daunorubicin. One such method involves the use of a Terbium-Deferasirox (Tb³⁺-DFX) complex as the fluorescent probe.[1][7] This complex has an excitation wavelength of 328 nm and an emission wavelength of 545 nm.[1][7][8]
Data Presentation
Table 1: Spectroscopic Properties and Performance of Daunorubicin Assays
| Method Type | Analyte/Probe | Excitation (λex) | Emission (λem) | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| Intrinsic Fluorescence | Daunorubicin | ~480 nm | ~583 nm | Not specified | Not specified | Buffer | [5][6] |
| Fluorescence Quenching | Tb³⁺-Deferasirox + DNR | 328 nm | 545 nm | 15-1100 µg/L | 4.3 µg/L | Serum, Urine | [1] |
| Fluorescence Quenching | TPPS4 + DNR | 435 nm | 672 nm | 0.8-6.0 mg/L | 27.0 ng/mL | Serum, Urine | [9] |
Note: TPPS4 refers to meso-tera (4-sulphophenyl) porphyrin.[9]
Experimental Protocols
General Workflow for Biological Sample Preparation
The initial processing of biological fluids is critical to remove interfering substances like proteins and cells.
Caption: General workflow for preparing biological samples for analysis.
Protocol 1: Direct Spectrofluorometric Determination
This protocol is based on the intrinsic fluorescence of Daunorubicin.
1. Reagents and Materials:
-
This compound standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile
-
Biological fluid (Plasma, Serum)
2. Standard Curve Preparation:
-
Prepare a stock solution of Daunorubicin (e.g., 1 mg/mL) in a suitable solvent like water or methanol. Protect from light.
-
Create a series of working standards by diluting the stock solution in PBS to achieve concentrations spanning the expected sample range (e.g., 0.1 µg/mL to 10 µg/mL).
3. Sample Preparation:
-
Collect plasma or serum as per the general workflow.
-
To 100 µL of the sample (or standard), add 200 µL of cold acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube for analysis.
4. Measurement:
-
Set the spectrofluorometer to an excitation wavelength of 480 nm and an emission wavelength of 583 nm .[5][6]
-
Use the supernatant from a blank biological sample (processed identically) to zero the instrument.
-
Measure the fluorescence intensity of the prepared standards and samples.
-
Plot the fluorescence intensity of the standards against their concentration to generate a standard curve.
-
Determine the concentration of Daunorubicin in the samples by interpolating their fluorescence intensity on the standard curve.
Protocol 2: Indirect Determination via Fluorescence Quenching
This protocol is adapted from methods using the Tb³⁺-Deferasirox (DFX) fluorescent probe.[1][7]
Caption: Principle of the fluorescence quenching assay for Daunorubicin.
1. Reagents and Materials:
-
This compound standard
-
Terbium (III) chloride (TbCl₃) solution
-
Deferasirox (DFX) solution
-
Tris-HCl buffer (pH 7.0)
-
Biological fluid (Serum, Urine)
2. Preparation of Reagents:
-
Tb³⁺ Solution: Prepare a stock solution of TbCl₃ in deionized water.
-
DFX Solution: Prepare a stock solution of Deferasirox in a suitable solvent (e.g., methanol).
-
Probe Solution: In a volumetric flask, mix appropriate volumes of the Tb³⁺ and DFX stock solutions in Tris-HCl buffer to form the fluorescent Tb³⁺-DFX complex. Optimize concentrations as needed.
3. Standard Curve Preparation:
-
Prepare a series of Daunorubicin working standards in Tris-HCl buffer (e.g., 20-1000 µg/L).[7]
-
In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the Tb³⁺-DFX probe solution.
-
Add an equal volume of the Daunorubicin standards to each tube/well. Include a blank containing only buffer instead of the DNR standard.
-
Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.
4. Sample Preparation:
-
For serum and urine samples, a significant dilution is required to minimize matrix effects. For instance, dilute serum samples 1000-fold and urine samples 500-fold with the Tris-HCl buffer.[4]
-
Use the diluted sample in place of the standard in step 3.2 above.
5. Measurement:
-
Set the spectrofluorometer to an excitation wavelength of 328 nm and an emission wavelength of 545 nm .[1][7][8]
-
Measure the fluorescence intensity (F₀) of the blank (probe + buffer).
-
Measure the fluorescence intensity (F) of the standards and samples.
-
Calculate the change in fluorescence (ΔF = F₀ - F).
-
Plot ΔF for the standards against their concentration to generate a standard curve.
-
Determine the concentration of Daunorubicin in the diluted samples by interpolating their ΔF value on the curve. Remember to multiply the result by the dilution factor to get the original concentration.
Considerations and Troubleshooting
-
Photostability: Daunorubicin is light-sensitive. All solutions containing the drug should be protected from light by using amber vials or covering tubes with aluminum foil.
-
Interference: Biological matrices are complex. Metabolites of Daunorubicin, such as Daunorubicinol, may also be fluorescent and can interfere with direct fluorescence measurements.[3][11] The quenching method may offer better selectivity.
-
pH Sensitivity: The fluorescence of Daunorubicin and the quenching efficiency can be pH-dependent. Ensure that the pH of samples and standards is consistent using a robust buffer system.
-
Method Validation: As with any analytical method, proper validation according to ICH guidelines is necessary to ensure accuracy, precision, linearity, and specificity.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of daunorubicin, doxorubicin and their fluorescent metabolites by high-pressure liquid chromatography: plasma levels in DBA2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quenching and spectrophotometric methods for the determination of daunorubicin with meso-tera (4-sulphophenyl) porphyrin as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of daunorubicin and daunorubicinol in plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma adriamycin and daunorubicin levels by fluorescence and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Daunorubicin-Induced Cardiotoxicity in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for investigating Daunorubicin (DNR) citrate-induced cardiotoxicity in preclinical models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Daunorubicin-induced cardiotoxicity?
A1: Daunorubicin's cardiotoxicity is multifactorial. The two primary proposed mechanisms are:
-
Topoisomerase IIβ (TOP2B) Poisoning: Daunorubicin forms a complex with the TOP2B enzyme in cardiomyocytes. This stabilizes DNA double-strand breaks, preventing re-ligation and leading to DNA damage, mitochondrial dysfunction, and ultimately, cardiomyocyte death.[1][2][3]
-
Iron-Mediated Oxidative Stress: Daunorubicin can form complexes with intracellular iron, which then catalyze the production of reactive oxygen species (ROS) via redox cycling.[3][4] The heart muscle is particularly susceptible to this ROS-induced damage due to its relatively low antioxidant defenses.[3][4] This leads to lipid peroxidation, membrane damage, and triggers apoptotic pathways.[3][5]
Q2: What are the typical animal models and routes of administration for studying DNR-induced cardiotoxicity?
A2: Sprague-Dawley rats and C57BL/6 mice are commonly used models.[6] Administration is almost exclusively intravenous (IV) or intraperitoneal (IP).[7][8] IV administration more closely mimics the clinical route, while IP is often used for its technical simplicity in rodents.[8] It is crucial to note that DNR should never be administered subcutaneously or intramuscularly, as it can cause severe local tissue necrosis upon extravasation.[1][9]
Q3: What is the difference between acute and chronic cardiotoxicity models?
A3:
-
Acute Models: These typically involve higher, often single, doses of DNR (e.g., 15-25 mg/kg IP in rats) to induce rapid cardiac injury over a short period (days to a week).[10] These models are useful for studying initial injury mechanisms.
-
Chronic Models: These use lower, fractionated doses administered over several weeks (e.g., 2.5 mg/kg IP weekly for 4-8 weeks in rats) to better simulate the cumulative dose-dependent cardiotoxicity seen in clinical settings.[11] This approach leads to progressive cardiac remodeling and dysfunction.[7][12]
Q4: Can I use Doxorubicin (DOX) literature as a proxy for Daunorubicin (DNR)?
A4: Yes, to a large extent. Both are anthracycline antibiotics and share the same fundamental mechanisms of cardiotoxicity (TOP2B poisoning and ROS generation).[2][4] Many preclinical protocols and findings for doxorubicin are translatable to daunorubicin. However, there may be differences in potency and the exact dose-response relationship, so it is always best to perform dose-finding studies for your specific model and drug formulation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments.
Issue 1: Inconsistent or Insufficient Cardiotoxicity
-
Question: I am administering Daunorubicin to my mice as per a published protocol, but I'm not observing significant changes in cardiac function (LVEF, FS) or biomarkers (cTnI). What could be wrong?
-
Possible Causes & Solutions:
-
Cumulative Dose is Too Low: Cardiotoxicity is strongly dependent on the total cumulative dose. A cumulative dose of at least 24 mg/kg (doxorubicin) is often needed to see significant cardiac lesions in mice.[10] Solution: Review your dosing schedule. If using a chronic model, ensure the study duration is long enough to reach a cardiotoxic cumulative dose.
-
Incorrect Administration: Improper IV (e.g., interstitial injection) or IP administration can lead to incomplete drug delivery. Solution: Ensure proper training in administration techniques. For IV injections via the tail vein, use a warming lamp to dilate the vessel. For IP injections, ensure the needle penetrates the peritoneal cavity without puncturing organs.
-
Animal Strain/Age: Different mouse or rat strains can have varying susceptibility to cardiotoxicity. Age is also a factor, with older animals potentially being more susceptible. Solution: Standardize the strain and age of animals used across all experimental groups. Be aware of the strain used in the protocol you are replicating.
-
Timing of Assessment: Cardiac dysfunction may take time to develop, especially in chronic models. Assessing endpoints too early may miss the onset of toxicity. Solution: Conduct assessments at multiple time points. In rat models, dysfunction often becomes apparent 6-8 weeks after initiating a chronic dosing regimen.[12]
-
Issue 2: High Animal Mortality Not Related to Cardiotoxicity
-
Question: My animals are dying prematurely, showing signs of severe weight loss and lethargy before the expected onset of cardiac dysfunction. How can I manage this?
-
Possible Causes & Solutions:
-
Severe Myelosuppression: Daunorubicin causes potent bone marrow suppression, leading to infections and hemorrhage, which are common causes of death.[1] Solution: Consider reducing the individual dose and extending the dosing interval to allow for hematopoietic recovery. Implement supportive care, such as housing animals in a sterile environment and providing nutritional supplements.
-
Dose is Too High for the Chosen Model: The maximum tolerated dose can vary between species and strains. A dose suitable for rats may be too toxic for mice. Solution: Conduct a pilot dose-finding study to establish the maximum tolerated dose (MTD) for your specific animal model and administration schedule.
-
Renal or Hepatic Toxicity: Daunorubicin can also impact kidney and liver function. Dosage should be reduced in subjects with impaired function.[13] Solution: Monitor animal health closely (body weight, activity, grooming). If non-cardiac toxicity is suspected, consider performing basic blood chemistry panels.
-
Issue 3: Cardioprotective Agent Shows No Efficacy
-
Question: I am co-administering a cardioprotective agent with Daunorubicin, but I'm not seeing any reduction in cardiotoxicity. Why might this be?
-
Possible Causes & Solutions:
-
Incorrect Dosing or Timing: The efficacy of a protective agent is highly dependent on its dose and its administration time relative to Daunorubicin. For example, Dexrazoxane is typically given 15-30 minutes before each anthracycline dose.[14] Solution: Carefully review protocols for the specific agent. For Dexrazoxane, a 10:1 dose ratio (Dexrazoxane:Daunorubicin) is recommended.[1] For agents like Sodium Ferulate, daily administration throughout the study period may be required.[15]
-
Poor Bioavailability: The formulation and route of administration of the protective agent can affect its absorption and distribution to the heart tissue. Solution: Ensure the agent is properly dissolved or suspended. Use a route of administration (e.g., oral gavage, IP, IV) that is known to be effective for that compound.
-
Mechanism Mismatch: The protective agent may target a pathway that is not the primary driver of toxicity in your specific model or time point. Solution: Ensure there is a strong mechanistic rationale for using the agent. For example, an antioxidant will be most effective if oxidative stress is a major contributor to the pathology you are measuring.
-
Section 3: Experimental Protocols & Data
Protocol 1: Chronic Daunorubicin-Induced Cardiotoxicity in Rats
This protocol is adapted from studies using anthracyclines to induce chronic cardiomyopathy.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Materials:
-
Daunorubicin Hydrochloride (reconstituted in sterile water or 0.9% saline).
-
Protective Agent (e.g., Sodium Ferulate) dissolved in an appropriate vehicle.
-
Sterile syringes and needles.
-
-
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation (Example):
-
Group 1: Control (Vehicle, IP, weekly)
-
Group 2: Daunorubicin (DNR) (2.5 mg/kg, IP, weekly for 8 weeks)
-
Group 3: DNR + Protective Agent (e.g., Sodium Ferulate 50 mg/kg/day, IP, for the entire study duration)
-
Group 4: Protective Agent only
-
-
Administration: Administer Daunorubicin via intraperitoneal (IP) injection once per week. The total cumulative dose will be 20 mg/kg over 8 weeks. Administer the protective agent according to its specific protocol.
-
Monitoring: Monitor body weight and clinical signs of distress weekly.
-
Endpoint Analysis (Week 8 or 9):
-
Echocardiography: Assess Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) under light anesthesia.
-
Biomarkers: Collect blood via cardiac puncture for analysis of cardiac troponin I (cTnI), lactate dehydrogenase (LDH), and malondialdehyde (MDA).
-
Histopathology: Harvest hearts, fix in 10% neutral buffered formalin, and process for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess cardiomyocyte damage and fibrosis.
-
-
Protocol 2: Echocardiography for Cardiac Function Assessment in Mice
This protocol provides a general workflow for assessing cardiac function in mice.
-
Equipment: High-frequency ultrasound system with a linear array transducer (30 MHz or higher).
-
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain a light plane of anesthesia to minimize cardiac depression. Monitor heart rate and respiration.
-
Preparation: Shave the chest fur and apply pre-warmed ultrasound gel.
-
Imaging:
-
Acquire Parasternal Long-Axis (PLAX) views to visualize the left ventricle from the apex to the base.
-
Acquire Parasternal Short-Axis (PSAX) views at the level of the papillary muscles.
-
Use M-mode imaging from the PSAX view to measure Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
-
Calculations: Calculate LVEF and FS using the system software based on the M-mode measurements.
-
Strain Analysis (Optional): If available, use speckle-tracking echocardiography to assess global longitudinal strain (GLS), which can be a more sensitive indicator of early myocardial damage than LVEF.
-
Quantitative Data Summary
The following tables summarize representative data from preclinical studies investigating cardioprotective agents against Daunorubicin (DNR) or Doxorubicin (DOX).
Table 1: Effect of Sodium Ferulate (SF) on Daunorubicin (DNR)-Induced Cardiotoxicity Markers in Rats
| Group | LDH (U/L) | CK (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Control | ~150 | ~200 | ~1.5 | ~120 |
| DNR | ↑ (~300) | ↑ (~450) | ↑ (~3.5) | ↓ (~70) |
| DNR + SF | ↓ (~200) | ↓ (~250) | ↓ (~2.0) | ↑ (~100) |
(Data adapted from Lian et al.[15] Values are illustrative approximations based on study findings showing significant amelioration of DNR-induced changes by SF.)
Table 2: Effect of Pomegranate Extract on Daunorubicin (DNR)-Induced Cardiotoxicity Markers in Rats
| Group | cTnI (pg/mL) | LDH (pm/mL) | MDA (ng/mL) |
| Control | Low | Low | ~125 |
| DNR (20 mg/kg) | High | High | ~283 |
| DNR + Pomegranate | ↓ (Significantly lower than DNR) | ↓ (Significantly lower than DNR) | ↓ (~133) |
(Data adapted from Al-Kuraishy & Al-Gareeb, 2016.[12] The study demonstrated significant (P < 0.01) reductions in all markers in the pomegranate pre-treatment group compared to the DNR-only group.)
Section 4: Visualized Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium ferulate protects against daunorubicin-induced cardiotoxicity by inhibition of mitochondrial apoptosis in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. tapermd.com [tapermd.com]
- 13. DAUNORUBICIN HYDROCHLORIDE INJECTION Rx ONLY [dailymed.nlm.nih.gov]
- 14. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
Technical Support Center: Optimizing Daunorubicin Citrate Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Daunorubicin Citrate dosage for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthracycline antibiotic that primarily functions as an anti-neoplastic agent.[1] Its mechanism of action is multifaceted and includes:
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix, which unwinds the DNA and disrupts its structure.[2][3][4]
-
Topoisomerase II Inhibition: It inhibits the topoisomerase II enzyme, which is crucial for DNA replication and transcription. This inhibition leads to single and double-strand DNA breaks.[1][2][3][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the formation of free radicals that cause oxidative stress and damage to cellular components.[2][3]
-
Induction of Apoptosis: The accumulation of DNA damage and oxidative stress triggers programmed cell death (apoptosis) through the activation of various signaling pathways, including the p53 tumor suppressor pathway.[2][3]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Data Presentation
Table 1: Effect of Daunorubicin on Cell Viability in Acute Lymphoblastic Leukemia Cell Lines
| Cell Line | Treatment | Recovery Time (hours) | Relative Cell Density (Normalized to Control) |
| MOLT-4 | 10 µM Daunorubicin for 4h | 4 | ~56% |
| 12 | ~54% | ||
| 24 | ~57% |
Data summarized from a study by Al-Akhras et al. (2019).
[5]#### Table 2: Effect of Daunorubicin on Cell Viability in NB4 and Molt-4 Leukemic Cells
| Cell Line | Daunorubicin Concentration (µg/ml) | Treatment Time (hours) | Cell Viability (%) |
| NB4 | 0.25 | 24 | Significantly Reduced |
| 0.50 | 24 | Significantly Reduced | |
| 0.75 | 24 | Significantly Reduced | |
| 1.00 | 24 | Significantly Reduced | |
| 0.25 | 48 | Significantly Reduced | |
| 0.50 | 48 | Significantly Reduced | |
| 0.75 | 48 | Significantly Reduced | |
| 1.00 | 48 | Significantly Reduced | |
| Molt-4 | 0.25 | 24 | Significantly Reduced |
| 0.50 | 24 | Significantly Reduced | |
| 0.75 | 24 | Significantly Reduced | |
| 1.00 | 24 | Significantly Reduced | |
| 0.25 | 48 | Significantly Reduced | |
| 0.50 | 48 | Significantly Reduced | |
| 0.75 | 48 | Significantly Reduced | |
| 1.00 | 48 | Significantly Reduced |
Qualitative summary based on graphical data from Subkorn et al. (2022). S[6]pecific percentages were not provided in the abstract.
Table 3: Cell Cycle Distribution in MOLT-4 Cells After Daunorubicin Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48 | 41 | 11 |
| 10 µM Daunorubicin (4h treatment + 4h recovery) | 15.5 | 42 | 42.5 |
Data summarized from a study by Al-Akhras et al. (2019).
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Daunorubicin Citrate Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Daunorubicin Citrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Daunorubicin in aqueous solutions?
A1: The main factors influencing Daunorubicin stability are pH, temperature, and exposure to light.[1][2][3] Daunorubicin is an anthracycline antibiotic with a complex structure that is susceptible to degradation under various environmental conditions.[1]
Q2: At what pH is Daunorubicin most stable?
A2: Daunorubicin exhibits the greatest stability in a slightly acidic pH range of 4 to 6.[1] Its degradation accelerates significantly in alkaline conditions (pH above 8).[2][4] In fact, under strong alkaline conditions (e.g., 1.0 M NaOH), it can degrade completely.[2]
Q3: How does temperature impact the stability of Daunorubicin solutions?
A3: Elevated temperatures accelerate the degradation of Daunorubicin.[1][3] However, some studies have found it to be relatively resistant to short-term heat exposure, for instance at 100°C for up to 24 hours.[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to maintain stability.[4][5][6]
Q4: Is Daunorubicin sensitive to light?
A4: Yes, Daunorubicin is susceptible to photodegradation when exposed to fluorescent light and sunlight.[7] The rate of photodegradation is inversely proportional to the drug concentration and increases with a higher pH of the solution.[7] It is recommended to protect Daunorubicin solutions from light during storage and handling.[1][4]
Q5: What are the common degradation pathways for Daunorubicin in aqueous solutions?
A5: The degradation of Daunorubicin in aqueous solutions primarily involves hydrolysis. This can be catalyzed by acids or bases.[1] Acid hydrolysis can lead to the cleavage of the glycosidic bond, separating the daunosamine sugar moiety from the aglycone part of the molecule.[8] Alkaline conditions can also lead to the rapid degradation of the molecule.[2][9]
Q6: What are some formulation strategies to improve the stability of Daunorubicin?
A6: Liposomal encapsulation is a key strategy to enhance the stability and delivery of Daunorubicin.[10][11] Formulations like DaunoXome® and CPX-351® use liposomes to protect the drug from chemical and enzymatic degradation in the circulation.[10] These liposomal formulations can also control the release of the drug and improve its accumulation in tumor tissues.[10] Lyophilization (freeze-drying) with appropriate lyoprotectants is another method used to improve the storage stability of liposomal Daunorubicin formulations.[11]
Troubleshooting Guide
Problem 1: I am observing a rapid loss of Daunorubicin concentration in my aqueous solution during my experiments.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting: Verify the pH of your aqueous solution. Daunorubicin is most stable between pH 4 and 6.[1] If your solution's pH is outside this range, especially on the alkaline side, adjust it using an appropriate buffer system.
-
-
Possible Cause 2: Exposure to Light.
-
Possible Cause 3: High Temperature.
Problem 2: I see a color change in my Daunorubicin solution.
-
Possible Cause: Chemical Degradation.
-
Troubleshooting: A change in color, particularly a darkening of the reddish solution, can be an indicator of irreversible chemical degradation, which is known to occur rapidly under strongly alkaline conditions.[9] This suggests that the electroactive analyte is no longer in its original form.[9] Discard the solution and prepare a fresh one, paying close attention to the pH and other stability factors.
-
Problem 3: I am getting unexpected peaks in my HPLC analysis.
-
Possible Cause: Degradation Products.
-
Troubleshooting: The additional peaks are likely degradation products of Daunorubicin. Forced degradation studies have shown that Daunorubicin can break down into several other compounds under stress conditions like acid or base hydrolysis and oxidation.[2][12] To confirm this, you can perform forced degradation studies on a sample of your Daunorubicin and compare the chromatograms.
-
Data Summary
Table 1: Stability of Daunorubicin Hydrochloride in Various Infusion Fluids
| Infusion Fluid | Temperature | Stability Duration |
| Sodium Chloride 0.9% (pH 6.47) | 25°C | At least 43 days |
| Sodium Chloride 0.9% (pH 6.47 & 5.20) | 4°C and -20°C | At least 43 days |
| Dextrose 5% (pH 4.36) | 4°C and -20°C | At least 43 days |
Source: Adapted from Wood, M. J., Irwin, W. J., & Scott, D. K. (1990). Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags. Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-289.[5]
Table 2: Percentage Degradation of Daunorubicin Under Various Stress Conditions
| Stress Condition | % Degradation |
| Acidic (1.0 M HCl, 75°C, 30 min) | 96.37% |
| Alkaline (1.0 M NaOH, 75°C, 30 min) | 100% |
| Oxidative (3% H₂O₂) | 86.52% |
| UV Light (6 hours) | 1.49% |
| UV Light (24 hours) | 2.25% |
| Heat (100°C, 6 hours) | 1.31% |
| Heat (100°C, 24 hours) | 13.17% |
Source: Adapted from Karadaş Bakırhan, N., Akmeşe, B., Göver, T., Imanzadeh, H., & Özkan, S. A. (2019). Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine. Journal of Research in Pharmacy, 23(5), 822-831.[2]
Experimental Protocols
Protocol 1: Stability Testing of Daunorubicin using RP-HPLC
This protocol outlines a general method for assessing the stability of Daunorubicin in a solution.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Daunorubicin standard in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Prepare your test samples by dissolving this compound in the aqueous solution of interest at the desired concentration.
-
-
Forced Degradation (Optional but Recommended):
-
To identify potential degradation products, subject the Daunorubicin solution to stress conditions such as:
-
Acidic: Add 1N HCl and heat at 60°C for 30 minutes.[13]
-
Alkaline: Add 1N NaOH and heat at 60°C for 30 minutes.
-
Oxidative: Add 20% hydrogen peroxide and keep at 60°C for 30 minutes.[13]
-
Thermal: Heat the solution at a specified temperature (e.g., 100°C) for a set duration.[2]
-
Photolytic: Expose the solution to UV light for a specified duration.[13]
-
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., Kromasil C18, Zorbax C18) is commonly used.[12][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N KH₂PO₄) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13][14] The ratio may need to be optimized (e.g., 60:40 v/v).[13]
-
Flow Rate: Typically around 1.0 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[13][15]
-
-
Analysis:
-
Inject the standard, sample, and degraded solutions into the HPLC system.
-
Monitor the peak area of Daunorubicin. A decrease in the peak area of the main Daunorubicin peak in the sample solutions over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for Daunorubicin concentration loss.
Caption: Primary degradation pathways of Daunorubicin.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DaunoXome: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Research on the preparation process of the cytarabine/daunorubicin dual-encapsulation liposome and its physicochemical properties and performances in vitro/vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
Improving the solubility of Daunorubicin Citrate for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Daunorubicin Citrate for consistent and reliable cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
Daunorubicin is an anthracycline antibiotic used as a chemotherapeutic agent to treat various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3] Solubility can be a concern because precipitation of the compound in cell culture media can lead to inaccurate dosing, reduced drug efficacy, and inconsistent experimental results.
Q2: What are the recommended solvents for dissolving Daunorubicin?
Daunorubicin hydrochloride, a related salt, is readily soluble in water and dimethyl sulfoxide (DMSO).[4][5] Specifically, its solubility in DMSO is reported to be greater than 28.2 mg/mL and around 10-12 mg/mL, while in water it is approximately 100 mg/mL.[6][7][8][9] It is also soluble in ethanol at about 0.5 mg/mL and dimethylformamide at 20 mg/mL.[4] For this compound, it is often supplied as a liposomal injection, which is diluted in 5% dextrose injection.[10]
Q3: How should I prepare a stock solution of Daunorubicin for cell culture?
To prepare a stock solution, dissolve Daunorubicin hydrochloride in a suitable solvent like DMSO or sterile water at a high concentration (e.g., 10 mg/mL).[4] It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[6][9] For aqueous solutions, ensure the pH is not alkaline (greater than 8), as this can cause decomposition.[11]
Q4: I see a precipitate after diluting my Daunorubicin stock solution in cell culture media. What should I do?
Precipitation upon dilution in buffered solutions like PBS or cell culture media can occur.[5] This may be due to the interaction of the drug with salts in the media or a change in pH.[5] To avoid this, it is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before use.[4] Ensure that the final concentration of the organic solvent (like DMSO) is minimal, as it can have physiological effects on the cells.[4]
Q5: What is the stability of Daunorubicin solutions?
Reconstituted solutions of Daunorubicin hydrochloride are generally stable for 24 hours at room temperature and 48 hours when refrigerated at 2-8°C.[11] Aqueous solutions are more stable at 5°C and should be protected from light.[11] It is not recommended to store aqueous solutions for more than one day.[4] When dissolved in sodium chloride solution (0.9%) and stored in PVC minibags at 25°C, daunorubicin was found to be stable for at least 43 days.[12]
Q6: How does pH affect the solubility and stability of Daunorubicin?
Daunorubicin is unstable in alkaline solutions with a pH greater than 8, which can be indicated by a color change from red to blue-purple.[11] The pKa of the un-ionized form of the drug is 8.25. The stability of liposomal this compound is also influenced by pH, with studies evaluating its release at pH values of 5.5, 6.5, and 7.5 to mimic different biological environments.[13]
Q7: Are there specific components in cell culture media that can affect Daunorubicin's solubility?
Yes, components in cell culture media can lead to precipitation. For instance, calcium salts are prone to precipitation, and the order of adding components when preparing media can lead to the formation of insoluble molecules. High concentrations of salts in buffers like PBS can also reduce the solubility of compounds like doxorubicin, a related anthracycline.[5]
Q8: What are the visual signs of Daunorubicin degradation?
A noticeable sign of Daunorubicin hydrochloride degradation in solutions with a pH above 8 is a color change from red to blue-purple.[11] Any visible precipitation or change in color from the expected reddish hue should be considered an indication of potential instability or insolubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | - High concentration of the drug: The final concentration in the media may exceed its solubility limit in the complex buffer system. - Solvent shock: Rapid dilution of a high-concentration organic stock solution into an aqueous medium. - Interaction with media components: Salts or proteins in the media may cause the drug to precipitate. | - Perform serial dilutions to reach the final desired concentration. - Add the stock solution to the media dropwise while gently vortexing or swirling. - Prepare a more diluted intermediate stock solution in a solvent compatible with your media before the final dilution. |
| The powdered Daunorubicin is not dissolving in the initial solvent. | - Incorrect solvent: The chosen solvent may not be appropriate for the specific salt form of Daunorubicin. - Low temperature: Solubility can be temperature-dependent. - Moisture in solvent: For organic solvents like DMSO, absorbed moisture can reduce solubility.[6][9] | - Verify the recommended solvent for your specific product (hydrochloride vs. citrate). Water and DMSO are generally effective for the hydrochloride salt.[4] - Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.[8] - Use fresh, anhydrous-grade DMSO.[6][9] |
| Inconsistent cell viability or experimental results. | - Inaccurate drug concentration: Precipitation can lead to a lower effective concentration of the drug in solution. - Degradation of the drug: Improper storage or handling can lead to reduced potency. | - Visually inspect the media for any precipitate before and during the experiment. - Prepare fresh dilutions for each experiment from a properly stored stock solution. - Ensure stock solutions are stored protected from light and at the recommended temperature.[10][11] |
| The color of the solution has changed. | - pH instability: A shift to an alkaline pH (>8) can cause a color change from red to blue-purple, indicating degradation.[11] - Contamination: Microbial contamination can alter the pH and appearance of the media. | - Check the pH of your final solution. Ensure it is within the stable range for Daunorubicin. - Discard any solutions that show unexpected color changes and prepare fresh. - Practice aseptic techniques to prevent contamination. |
Quantitative Data Summary
Table 1: Solubility of Daunorubicin Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 100 | [7] |
| DMSO | >28.2 | [8] |
| Dimethylformamide (DMF) | 20 | [4] |
| Ethanol | 0.5 | [4] |
| PBS (pH 7.2) | 10 | [4] |
Table 2: Recommended Storage Conditions for Daunorubicin Solutions
| Solution Type | Storage Temperature | Duration | Special Conditions | Reference |
| Reconstituted Solution (HCl) | Room Temperature | 24 hours | Protect from sunlight | [11] |
| Reconstituted Solution (HCl) | 2-8°C (Refrigerated) | 48 hours | Protect from sunlight | [11] |
| Liposomal Injection (Citrate) | 2-8°C (Refrigerated) | - | Do not freeze; Protect from light | [10] |
| Diluted Liposomal Solution | 2-8°C (Refrigerated) | Up to 6 hours | In 5% dextrose injection | [10] |
| Aqueous Solution (General) | -20°C | Several months (for stock) | Aliquot to avoid freeze-thaw cycles | [8] |
Experimental Protocols
Protocol 1: Preparation of a Daunorubicin Hydrochloride Stock Solution (10 mg/mL in DMSO)
-
Materials:
-
Daunorubicin Hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of Daunorubicin Hydrochloride powder. b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. c. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if necessary.[8] d. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. e. Store the aliquots at -20°C for long-term storage.
Protocol 2: Dilution of Daunorubicin Stock Solution for Cell Culture Application
-
Materials:
-
Prepared Daunorubicin stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure: a. Thaw a single aliquot of the Daunorubicin stock solution at room temperature, protected from light. b. Perform serial dilutions in sterile cell culture medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution from a 10 mg/mL stock (approx. 17.7 mM), you can perform a 1:100 dilution followed by further dilutions. c. When adding the drug to the final volume of media in your culture vessel, add it dropwise while gently swirling the plate or flask to ensure rapid and even distribution, minimizing localized high concentrations that could lead to precipitation. d. Ensure the final concentration of DMSO in the cell culture is non-toxic to the cells (typically ≤ 0.1%). e. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing and applying Daunorubicin in cell culture.
Caption: Troubleshooting decision tree for Daunorubicin dissolution issues.
Caption: Simplified signaling pathway of Daunorubicin's mechanism of action.[1][2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 3. Daunorubicin - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. DAUNOrubicin Monograph for Professionals - Drugs.com [drugs.com]
- 11. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Off-Target Effects of Daunorubicin Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Daunorubicin Citrate during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: High variability in cell viability assays.
-
Question: My cell viability results with this compound are inconsistent across replicate wells and experiments. What could be the cause?
-
Answer: High variability in cell viability assays can stem from several factors. Ensure that your cell seeding density is consistent across all wells, as variations in cell number will directly impact the final readout. It is also crucial to ensure a homogenous distribution of this compound in the culture medium by thorough mixing before adding it to the cells. Check for and mitigate any edge effects in your multi-well plates by filling the outer wells with sterile phosphate-buffered saline (PBS) or media without cells. Finally, confirm the accuracy and calibration of your pipettes to minimize volume discrepancies.
Issue 2: Unexpectedly low cytotoxicity at expected effective concentrations.
-
Question: I am not observing the expected level of cell death in my cancer cell line, even at concentrations of this compound reported to be effective. What should I check?
-
Answer: Several factors could contribute to lower-than-expected cytotoxicity. First, verify the passage number of your cell line; prolonged culturing can lead to changes in drug sensitivity. It's also important to consider the possibility of multidrug resistance. Some cell lines overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove Daunorubicin from the cell, reducing its intracellular concentration and efficacy.[1] You can test for this by co-incubating your cells with a P-gp inhibitor. Additionally, confirm the stability and proper storage of your this compound stock solution, as degradation can lead to reduced potency. The cellular uptake of Daunorubicin can also be influenced by the pH of the medium, with increased uptake at higher pH.[2]
Issue 3: Difficulty in detecting Daunorubicin-induced apoptosis.
-
Question: I am struggling to detect a significant increase in apoptosis in my cells after treatment with this compound using a caspase-3 activity assay. What are some potential issues?
-
Answer: The timing of your assay is critical. The peak of caspase-3 activation can be transient and cell-type dependent.[3] It is advisable to perform a time-course experiment to identify the optimal window for measuring caspase activity after Daunorubicin treatment. Also, ensure that your cell lysis procedure is efficient without denaturing the caspase enzymes. Using a fresh lysis buffer and keeping samples on ice are crucial steps. If the signal is still low, consider increasing the incubation time with the caspase substrate or concentrating your cell lysate.[4][5] Finally, confirm that the chosen apoptotic assay is appropriate for your experimental setup and that Daunorubicin is indeed inducing apoptosis in your specific cell line at the concentration used.
Issue 4: High background fluorescence in reactive oxygen species (ROS) assays.
-
Question: My control cells are showing high levels of fluorescence in my ROS assay, making it difficult to assess the effect of this compound. How can I reduce this background?
-
Answer: High background fluorescence in ROS assays can be caused by several factors. Ensure that your cells are healthy and not stressed before the experiment, as stressed cells can produce higher basal levels of ROS. The fluorescent probe itself can be a source of auto-oxidation; therefore, it is important to handle it in the dark and use it at the recommended concentration. Washing the cells thoroughly after probe loading and before measurement can help remove any excess, unbound probe. Also, consider the medium you are using, as some components in standard culture media can interfere with ROS assays. Using a phenol red-free medium during the assay can sometimes help reduce background fluorescence.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of this compound.
-
Question: What is the primary on-target mechanism of action of this compound?
-
Answer: this compound primarily exerts its anticancer effects through two main mechanisms. It intercalates into the DNA of cancer cells, disrupting the DNA structure and interfering with the processes of replication and transcription.[1][6] Additionally, it inhibits the enzyme topoisomerase II, which is essential for relieving the torsional strain in DNA during replication. By stabilizing the complex between topoisomerase II and DNA after it has created a double-strand break, Daunorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering programmed cell death (apoptosis).[1]
-
Question: What is the most significant off-target effect of this compound in a research setting?
-
Answer: The most significant and well-documented off-target effect of this compound is cardiotoxicity, which can lead to damage of heart muscle cells (cardiomyocytes).[7] This toxicity is a major limiting factor in its clinical use and an important consideration in preclinical research.
-
Question: What are the molecular mechanisms underlying Daunorubicin-induced cardiotoxicity?
-
Answer: Daunorubicin-induced cardiotoxicity is believed to be multifactorial. A primary driver is the generation of reactive oxygen species (ROS) through the redox cycling of the drug's quinone moiety, leading to oxidative stress and damage to cellular components, particularly in the mitochondria of cardiomyocytes.[1][8] Daunorubicin can also interact with iron to catalyze the formation of highly reactive hydroxyl radicals. Furthermore, it can bind to and inhibit topoisomerase IIβ in cardiomyocytes, which, unlike the topoisomerase IIα targeted in cancer cells, leads to mitochondrial dysfunction and cell death in the heart.[1]
-
Question: How can I assess Daunorubicin-induced cardiotoxicity in my in vitro experiments?
-
Answer: Several in vitro methods can be used to assess cardiotoxicity. You can use primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a model system.[9][10] Key parameters to measure include cell viability, induction of apoptosis (e.g., through caspase-3 activation), changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS).[11][12] Additionally, you can monitor for changes in the expression of cardiac-specific biomarkers such as troponins.[13]
-
Question: What are some common mechanisms of cellular resistance to this compound?
-
Answer: A primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing Daunorubicin from the cell and reducing its intracellular concentration.[1] Other mechanisms include alterations in the activity of topoisomerase II, increased DNA repair capacity, and mutations in apoptotic pathways, such as the p53 tumor suppressor gene.[1]
Quantitative Data Summary
Table 1: IC50 Values of Daunorubicin in Various AML Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (h) | Reference |
| HL-60 | 2.52 | 24 | [14] |
| U937 | 1.31 | 24 | [14] |
| THP-1 | > Kasumi-1, HL60, KG-1 | Not Specified | [15] |
| KG-1 | > Kasumi-1, HL60 | Not Specified | [15] |
| Kasumi-1 | < HL60, KG-1, THP-1 | Not Specified | [15] |
Table 2: Daunorubicin-Induced Reactive Oxygen Species (ROS) Production
| Cell Line | Treatment | Fold Increase in ROS (Normalized to Control) | Time Point | Reference |
| MOLT-4 | 10 µM Daunorubicin | ~2.5 | 4h recovery | [16] |
| CCRF-CEM | 10 µM Daunorubicin | ~2.0 | 4h recovery | [16] |
| SUP-B15 | 10 µM Daunorubicin | ~1.5 | 4h recovery | [16] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cellular Uptake of Daunorubicin by Flow Cytometry
This protocol is adapted from established methods for quantifying the autofluorescent properties of Daunorubicin.[17]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are below 50% confluency on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution in pre-warmed uptake buffer (UB) to the desired final concentrations (e.g., a starting concentration of 5 µM).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Daunorubicin-containing UB to the cells. For a time-course experiment, you will have separate plates for each time point.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time periods (e.g., 15, 30, 60 minutes).
-
-
Cell Harvesting:
-
After incubation, aspirate the drug-containing buffer.
-
Wash the cells twice with ice-cold PBS to stop the uptake process.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Transfer the cells to fluorescence-activated cell sorting (FACS) tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer. Daunorubicin can be excited by a 488 nm laser and its emission can be detected in the appropriate channel (e.g., PE or PE-Texas Red channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Protocol 2: Measurement of Daunorubicin-Induced Caspase-3 Activity
This protocol provides a general guideline for a colorimetric caspase-3 assay.[4][5]
-
Cell Treatment: Seed cells in a culture plate and treat with this compound at the desired concentrations and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Lysis:
-
Harvest the cells and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each lysate to separate wells.
-
Add reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings of the treated samples to the untreated control after subtracting the background reading from a blank well (buffer and substrate only).
Protocol 3: Detection of Daunorubicin-Induced DNA Double-Strand Breaks (γH2AX Staining)
This protocol is based on the immunofluorescent detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[18][19]
-
Cell Treatment: Grow cells on coverslips in a culture dish and treat with this compound.
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage.
-
Visualizations
Caption: On-target and off-target mechanisms of this compound leading to apoptosis.
Caption: Key pathways involved in Daunorubicin-induced cardiotoxicity.
Caption: A logical workflow for experiments with Daunorubicin, highlighting key troubleshooting checkpoints.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. mpbio.com [mpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis [mdpi.com]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Liposomal Daunorubicin Citrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of liposomal Daunorubicin Citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of encapsulating this compound in liposomes?
A1: The primary advantage of liposomal encapsulation is the alteration of the drug's pharmacokinetic profile. This leads to a longer circulation half-life, increased drug accumulation at tumor sites through the enhanced permeability and retention (EPR) effect, and reduced exposure of healthy tissues, particularly the heart, to the cardiotoxic effects of free daunorubicin.[][2][3][4] This ultimately aims to enhance the therapeutic index by improving efficacy while decreasing toxicity.
Q2: How does the lipid composition of the liposome affect its performance?
A2: The lipid composition is a critical factor that influences the stability, drug retention, and in vivo behavior of the liposomes. For instance, the inclusion of cholesterol increases the rigidity and stability of the lipid bilayer, reducing premature drug leakage.[5][6][7] The use of lipids with longer acyl chains and higher phase transition temperatures can also enhance drug retention.[6] Furthermore, the incorporation of polyethylene glycol (PEG) on the liposome surface ("PEGylation") can help to reduce clearance by the reticuloendothelial system, thereby prolonging circulation time.[3][8]
Q3: What is "remote loading" and why is it preferred for loading Daunorubicin into liposomes?
A3: Remote loading, also known as active loading, is a technique used to encapsulate drugs into pre-formed liposomes.[9][10][11] It typically utilizes a transmembrane pH or ion gradient to drive the uncharged drug across the lipid bilayer, where it becomes charged and trapped within the aqueous core. This method is preferred for weakly basic drugs like daunorubicin because it can achieve significantly higher encapsulation efficiencies (often >90%) and drug-to-lipid ratios compared to passive loading methods.[11][12]
Q4: Can the therapeutic index be enhanced by co-encapsulating other drugs with Daunorubicin?
A4: Yes, co-encapsulating Daunorubicin with other chemotherapeutic agents can enhance the therapeutic index by leveraging synergistic anti-cancer effects. A notable example is CPX-351 (Vyxeos®), a liposomal formulation containing a fixed 5:1 molar ratio of cytarabine and daunorubicin.[13][14][15][16] This ratiometric delivery system ensures that both drugs are delivered to cancer cells in a synergistic ratio, leading to improved efficacy in treating certain types of leukemia compared to the administration of the free drugs in combination.[13][15][16][17]
Troubleshooting Guides
Issue 1: Low Drug Encapsulation Efficiency (<80%)
| Potential Cause | Troubleshooting Step |
| Inefficient pH Gradient | Verify the pH of the internal and external buffers used for remote loading. Ensure a significant difference (e.g., internal pH 4.0, external pH 7.4). Prepare fresh buffers if necessary. |
| Incorrect Drug-to-Lipid Ratio | Optimize the drug-to-lipid ratio. A very high ratio can lead to drug precipitation before encapsulation. Start with a lower ratio and incrementally increase it.[18][19] |
| Suboptimal Loading Temperature | Ensure the loading process is carried out at a temperature above the phase transition temperature (Tc) of the lipids to ensure membrane fluidity, which is necessary for the drug to cross the bilayer.[9] |
| Liposome Instability | Check the stability of your empty liposomes before loading. Aggregation or fusion can reduce the available surface area for drug loading. |
| Drug Purity Issues | Use high-purity this compound. Impurities can interfere with the loading process. |
Issue 2: Inconsistent Liposome Size or High Polydispersity Index (PDI > 0.2)
| Potential Cause | Troubleshooting Step |
| Inefficient Size Reduction Method | If using extrusion, ensure the polycarbonate membranes are not clogged or torn. Perform a sufficient number of extrusion cycles (typically 10-15).[][18] If using sonication, optimize the sonication time and power, but be cautious of lipid degradation. |
| Inappropriate Lipid Composition | The choice of lipids can affect vesicle formation and size. The inclusion of cholesterol can help to create more uniform vesicles.[6][7] |
| Aggregation During Formulation | Ensure that the lipid film is hydrated evenly. Gentle agitation during hydration can help. The use of charged lipids (e.g., DSPG) can introduce electrostatic repulsion to prevent aggregation.[20] |
| Incorrect Hydration Temperature | Hydrate the lipid film at a temperature above the Tc of the lipids to ensure proper vesicle formation. |
Issue 3: Liposome Aggregation During Storage
| Potential Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store liposomes at a recommended temperature, typically 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure unless appropriate cryoprotectants are used.[14][21] |
| Changes in pH or Ionic Strength | Store liposomes in a buffered solution to maintain a stable pH. High ionic strength can sometimes screen surface charges and lead to aggregation. |
| Lipid Oxidation or Hydrolysis | Use high-quality lipids and consider storing under an inert gas (e.g., argon or nitrogen) to prevent oxidation. |
| Insufficient Surface Charge | For non-PEGylated liposomes, incorporating a charged lipid can help prevent aggregation due to electrostatic repulsion. |
| Loss of PEGylated Coating | For PEGylated liposomes, ensure the PEG-lipid is stable and properly incorporated into the bilayer. |
Issue 4: Premature Drug Leakage During In Vitro Studies
| Potential Cause | Troubleshooting Step |
| Liposome Instability in Assay Medium | The presence of certain proteins or high salt concentrations in the cell culture medium can destabilize liposomes. Evaluate liposome stability in the specific medium before conducting the experiment. |
| Incorrect Lipid Composition for Desired Stability | Use lipids with a higher phase transition temperature (e.g., DSPC instead of EPC) and include cholesterol (30-50 mol%) to increase bilayer rigidity and reduce leakage.[5][6] |
| High Drug-to-Lipid Ratio | An excessively high internal drug concentration can lead to instability and leakage. Consider reducing the drug-to-lipid ratio. |
| Improper Removal of Unencapsulated Drug | Ensure that all free drug has been removed after the loading procedure (e.g., via dialysis or size exclusion chromatography), as this can interfere with release measurements. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Liposomal vs. Conventional Daunorubicin
| Parameter | Liposomal Daunorubicin (DaunoXome) | Conventional Daunorubicin | Reference |
| Elimination Half-life (t½) | ~5.2 hours | Shorter, biphasic decay | [20] |
| Volume of Distribution (Vd) | Low (~2.08 L/m²) | High | [20][22] |
| Plasma Clearance | Low (~0.344 L/h/m²) | High | [20][22] |
| Area Under the Curve (AUC) | Significantly Increased | Lower | [6][20] |
Table 2: Formulation Parameters Influencing Liposome Characteristics
| Parameter | Effect on Liposome Properties | Reference |
| Cholesterol Content | Increases bilayer rigidity, enhances stability, and can reduce drug loading. | [6][7][18] |
| Lipid Acyl Chain Length | Longer chains increase bilayer thickness and improve drug retention. | [6] |
| Degree of Lipid Saturation | Saturated lipids (e.g., DSPC) create more rigid, less leaky membranes than unsaturated lipids (e.g., DOPC). | [6] |
| Surface Charge (e.g., adding charged lipids) | Can prevent aggregation and influence interaction with cells. | [16][20] |
| PEGylation | Increases circulation time by reducing uptake by the reticuloendothelial system. | [3][8] |
Experimental Protocols
Remote Loading of Daunorubicin into Liposomes (pH Gradient Method)
Objective: To achieve high encapsulation efficiency of Daunorubicin into pre-formed liposomes.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., DSPC:Cholesterol at a 2:1 molar ratio) by dissolving the lipids in an organic solvent (e.g., chloroform/methanol) and then evaporating the solvent under vacuum.
-
Hydrate the lipid film with an acidic buffer (e.g., 300 mM citric acid, pH 4.0) at a temperature above the lipid Tc (e.g., 60-65°C) to form multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs to form large unilamellar vesicles (LUVs) of a defined size (e.g., ~100 nm) by extrusion through polycarbonate membranes of decreasing pore size.
-
-
Creation of pH Gradient:
-
Remove the external acidic buffer and create a pH gradient by exchanging the external buffer with a physiological pH buffer (e.g., HEPES-buffered saline, pH 7.4). This can be done using dialysis or size exclusion chromatography.
-
-
Drug Loading:
-
Prepare a stock solution of this compound in the external buffer (e.g., HBS, pH 7.4).
-
Add the Daunorubicin solution to the liposome suspension.
-
Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the uncharged daunorubicin to diffuse into the liposomes and become protonated and trapped.
-
-
Removal of Unencapsulated Drug:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove the unencapsulated (free) drug using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the encapsulation efficiency by measuring the drug concentration before and after removal of the free drug. This can be done using UV-Vis spectrophotometry or HPLC.
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Drug Release Assay
Objective: To determine the rate of Daunorubicin release from the liposomes under specific conditions.
Methodology:
-
Preparation:
-
Place a known concentration of the liposomal Daunorubicin formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or a buffer mimicking the tumor microenvironment, pH 6.5) at 37°C with constant, gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Quantify the amount of released Daunorubicin in the collected samples using a suitable analytical method, such as fluorescence spectroscopy or HPLC.
-
To determine the total drug content, disrupt a sample of the liposomal formulation with a detergent (e.g., Triton X-100) and measure the drug concentration.
-
-
Calculation:
-
Calculate the cumulative percentage of drug released at each time point relative to the total drug content.
-
Cytotoxicity Assay (MTT or SRB Assay)
Objective: To evaluate the cytotoxic effect of liposomal Daunorubicin on cancer cell lines.[13][23][24]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a relevant cell line for the intended therapeutic target) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free Daunorubicin and liposomal Daunorubicin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT/SRB Addition and Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
For SRB assay: Fix the cells with trichloroacetic acid and then stain with SRB solution.[13]
-
-
Measurement:
-
For MTT assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
For SRB assay: Wash away the unbound dye and then dissolve the bound dye with a Tris base solution.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~540 nm for SRB) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
References
- 2. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of liposome formulation parameters and their influence on encapsulation, stability and drug release in glibenclamide liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pharmascholars.com [pharmascholars.com]
- 20. quora.com [quora.com]
- 21. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [mdpi.com]
- 22. Challenges and pitfalls in the development of liposomal delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro cellular accumulation and cytotoxicity of liposomal and conventional formulations of daunorubicin and doxorubicin in resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. brieflands.com [brieflands.com]
Degradation pathways of Daunorubicin Citrate under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Daunorubicin Citrate under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to study the degradation of this compound?
A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[1]
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for Daunorubicin, like other anthracyclines, is the acid-catalyzed cleavage of the glycosidic linkage.[2] This results in the separation of the daunosamine sugar moiety from the aglycone, daunomycinone.
Q3: What is the stability of this compound in alkaline conditions?
A3: this compound is highly unstable in alkaline solutions (pH > 8).[3] Exposure to basic conditions leads to rapid and complete degradation of the molecule.[1] The degradation is often indicated by a color change from red to a blue-purple.[3]
Q4: What are the effects of oxidation on this compound?
A4: Daunorubicin is susceptible to oxidative degradation. The quinone moiety in its structure can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) which can, in turn, promote the degradation of the drug.[4] Studies on the closely related compound, doxorubicin, show that oxidation can lead to the formation of several degradation products, suggesting a complex degradation pathway.[2]
Q5: Is this compound sensitive to light?
A5: The photostability of Daunorubicin is a complex issue. Some studies have shown it to be relatively resistant to UV light, while others have demonstrated that photodegradation can occur, particularly in aqueous solutions at low concentrations and is accelerated by an increase in pH.[1][5] Therefore, it is recommended to protect Daunorubicin solutions from light, especially during in-vitro work or stability studies.[5]
Q6: How does heat affect the stability of this compound?
A6: Daunorubicin has been found to be relatively resistant to heat in some studies.[1] However, prolonged exposure to high temperatures can lead to some degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram during acidic stress testing. | Incomplete hydrolysis or formation of secondary degradation products. | Ensure the acid concentration and reaction time are sufficient for complete cleavage of the glycosidic bond. Use a high-purity Daunorubicin standard for comparison. Employ mass spectrometry (MS) to identify the unknown peaks. |
| Rapid discoloration and complete loss of parent drug peak in alkaline stress testing. | High instability of Daunorubicin in basic pH. | For kinetic studies, use milder alkaline conditions (e.g., lower pH, lower temperature) and shorter time points. The color change from red to blue-purple is indicative of degradation.[3] |
| Multiple degradation peaks observed under oxidative stress. | Complex oxidative degradation pathways. | Use a lower concentration of the oxidizing agent (e.g., H₂O₂) or shorter exposure times to study the initial degradation products. LC-MS/MS analysis is crucial for the structural elucidation of the various oxidative degradants. |
| Inconsistent results in photostability studies. | Factors such as drug concentration, pH of the solution, and intensity of the light source can influence the rate of photodegradation.[5] | Standardize the experimental setup: use a calibrated light source, control the temperature, and use a consistent concentration and pH for your Daunorubicin solution. Store solutions in polypropylene containers to prevent adsorptive losses.[5] |
| Difficulty in achieving significant degradation under thermal stress. | Daunorubicin is relatively heat-stable.[1] | Increase the temperature or prolong the exposure time. However, be aware that excessively harsh conditions may not be representative of real-world storage conditions. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of Daunorubicin observed under different stress conditions as reported in a comparative study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Daunorubicin |
| Acidic Hydrolysis | 1.0 M HCl | 30 min | 75°C | 96.37%[1] |
| Alkaline Hydrolysis | 1.0 M NaOH | 30 min | 75°C | 100%[1] |
| Oxidative | 3% H₂O₂ | 30 min | 75°C | 86.52%[1] |
| Photolytic (UV) | UV light (unspecified wavelength) | 6 hours | Not Specified | 1.49%[1] |
| Photolytic (UV) | UV light (unspecified wavelength) | 24 hours | Not Specified | 2.25%[1] |
| Thermal | Dry Heat | 6 hours | 100°C | 1.31%[1] |
| Thermal | Dry Heat | 24 hours | 100°C | 13.17%[1] |
Experimental Protocols
Forced Degradation Studies of this compound
1. Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution with 1.0 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubate the solution at 75°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1.0 M sodium hydroxide.
-
Analyze the sample by a stability-indicating HPLC method.
2. Alkaline Hydrolysis:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 1.0 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Incubate the solution at 75°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1.0 M hydrochloric acid.
-
Analyze the sample by HPLC immediately due to the high instability in alkaline conditions.
3. Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate the solution at 75°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Analyze the sample by HPLC.
4. Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent in a transparent container.
-
Expose the solution to a calibrated UV light source for a defined period (e.g., 6 and 24 hours).[1]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
5. Thermal Degradation:
-
Place a known amount of solid this compound powder in a vial.
-
Heat the vial in a calibrated oven at 100°C for a defined period (e.g., 6 and 24 hours).[1]
-
After the specified time, cool the sample to room temperature.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the sample by HPLC.
Degradation Pathways and Experimental Workflows
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Caption: The primary degradation pathway of Daunorubicin under acidic conditions.
Caption: General representation of Daunorubicin degradation under other stress conditions.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 5. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Daunorubicin Citrate vs. Doxorubicin in AML Models: A Comparative Efficacy Guide
In the landscape of Acute Myeloid Leukemia (AML) treatment, the anthracyclines Daunorubicin and Doxorubicin have long been foundational chemotherapeutic agents. While structurally similar, subtle molecular differences may influence their efficacy and interaction with leukemic cells. This guide provides a comparative analysis of Daunorubicin Citrate and Doxorubicin in preclinical AML models, presenting key experimental data, detailed methodologies, and an overview of the signaling pathways involved to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Head-to-Head Comparison
Table 1: Comparative In Vitro Cytotoxicity of Daunorubicin and Doxorubicin in AML Cell Lines
| Cell Line | Drug | IC50 Value | Exposure Time | Assay |
| HL-60 | Daunorubicin | 2.52 µM | 24h | MTT Assay[1] |
| U937 | Daunorubicin | 1.31 µM | 24h | MTT Assay[1] |
| K562 | Daunorubicin | ~40 nM | Not Specified | Not Specified |
| MOLM-13 | Doxorubicin | Induces apoptosis at 0.5 & 1 µM | 48h | Flow Cytometry |
| U-937 | Doxorubicin | Induces apoptosis at 0.5 & 1 µM | 48h | Flow Cytometry |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Daunorubicin has demonstrated potent cytotoxic effects across multiple AML cell lines, with IC50 values in the nanomolar to low micromolar range.[1] Doxorubicin has also been shown to be a potent inducer of apoptosis in AML cell lines at sub-micromolar concentrations.
In Vivo Efficacy in AML Xenograft Models
A direct comparison of Daunorubicin and Doxorubicin in patient-derived xenograft (PDX) models of AML provides crucial insights into their therapeutic potential in a more complex biological system. A study by Wunderlich et al. (2019) provides valuable comparative data.[2][3][4]
Table 2: Comparative In Vivo Efficacy in an AML PDX Model
| Treatment Group | Dosing Regimen | Outcome |
| Daunorubicin + Ara-C | 1.2 mg/kg Daunorubicin + 50 mg/kg Ara-C | Increased survival with multiple cycles.[4] |
| Doxorubicin + Ara-C | 1.5 mg/kg Doxorubicin + 50 mg/kg Ara-C | Increased survival with multiple cycles.[4] |
| High-Dose Daunorubicin | 3.0 mg/kg Daunorubicin | Reduced AML burden at day 27.[4] |
| High-Dose Doxorubicin | 3.0 mg/kg Doxorubicin | Reduced AML burden at day 27.[4] |
The study highlighted that both anthracyclines, when combined with Cytarabine (Ara-C), effectively increased the survival of mice engrafted with an AML cell line.[4] Furthermore, high-dose single-agent treatment with either drug resulted in a reduction of AML burden in a de novo PDX model.[4] The authors noted an intriguing differential activity between doxorubicin and daunorubicin in RAG-based immune-deficient mice, underscoring the importance of the model system in preclinical evaluations.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are summaries of the experimental methodologies employed in the cited studies.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Lines and Culture: AML cell lines such as HL-60, U937, and K562 are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified duration (e.g., 24 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[1]
-
Apoptosis Measurement by Flow Cytometry: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: RAG-based immunodeficient mice (e.g., NRGS) are utilized.[2][5]
-
Engraftment: Mice are conditioned with busulfan prior to intravenous injection of human AML cells (either cell lines like MA9.3Ras or de novo PDX samples).[4]
-
Treatment Regimen: Treatment is initiated after a period of engraftment (e.g., 3 weeks).[4] Drugs are administered intravenously. Dosing schedules can involve single high doses or multiple cycles in combination with other agents like Cytarabine.[4]
-
Efficacy Evaluation: Therapeutic efficacy is assessed by monitoring the survival of the mice and determining the AML burden in the bone marrow through techniques like flow cytometry at specific time points.[4]
Mechanism of Action and Signaling Pathways
Both Daunorubicin and Doxorubicin are members of the anthracycline family and share a primary mechanism of action: inhibition of topoisomerase II and intercalation into DNA.[6] This disruption of DNA replication and transcription ultimately leads to apoptotic cell death. However, they also trigger a complex network of cellular signaling pathways.
Core Mechanism of Action
Comparative Signaling Pathways
Beyond their direct interaction with DNA, Daunorubicin and Doxorubicin activate intricate signaling cascades that contribute to their cytotoxic effects. There is a significant overlap in the pathways they modulate, including stress-activated protein kinase/c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling.[7][8][9][10] Both drugs have also been shown to influence the sphingolipid network, a critical regulator of cell fate.[7][11][12][13]
Conclusion
Both this compound and Doxorubicin are potent inducers of cell death in AML models, acting primarily through the inhibition of topoisomerase II and DNA intercalation. The available preclinical data suggest comparable efficacy profiles, although subtle differences may exist depending on the specific AML subtype and the experimental model used. The activation of complex signaling networks, including the sphingomyelin-ceramide, JNK, and NF-κB pathways, is a common feature of their mechanism of action. Further head-to-head comparative studies, particularly in a wider range of well-characterized AML patient-derived models, are warranted to delineate any potential therapeutic advantages of one agent over the other for specific AML patient populations.
References
- 1. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved chemotherapy modeling with RAG-based immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved chemotherapy modeling with RAG-based immune deficient mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple actions of doxorubicin on the sphingolipid network revealed by flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing the Power of Sphingolipids: Prospects for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Free vs. Liposomal Daunorubicin Citrate
For Researchers, Scientists, and Drug Development Professionals
Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely employed in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][3] However, the clinical utility of conventional, or "free," Daunorubicin Citrate is often limited by significant dose-dependent cardiotoxicity.[4][5] To address this limitation, liposomal formulations of daunorubicin have been developed, aiming to alter the drug's pharmacokinetic profile, enhance its therapeutic index, and reduce its toxic side effects.
This guide provides an objective comparison of free this compound and its liposomal formulations, supported by experimental data from preclinical and clinical studies.
Performance Comparison: Pharmacokinetics, Efficacy, and Safety
Liposomal encapsulation of this compound is designed to modify its distribution and metabolism, leading to a more favorable pharmacological profile compared to the free drug.
Pharmacokinetic Profile
Liposomal formulations significantly alter the pharmacokinetic parameters of daunorubicin, generally characterized by a longer circulation half-life, a larger area under the plasma concentration-time curve (AUC), and a smaller volume of distribution. This results in reduced exposure of non-target tissues, such as the heart, and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Preclinical studies have demonstrated a tenfold increased delivery of entrapped daunorubicin to tumor tissue in a murine solid tumor model.[6] Clinical pharmacokinetic data from human studies have shown that liposomal daunorubicin (DaunoXome®) can produce plasma AUC levels more than 35-fold greater than those reported for comparable doses of the free drug.[6]
| Pharmacokinetic Parameter | Free Doxorubicin | Liposomal Doxorubicin |
| Elimination Half-life (T½) | 5.00 ± 3.20 h | 17.62 ± 8.13 h |
| Area Under the Curve (AUC) | 0.67 ± 0.12 µg·hr/mL | 783.09 ± 267.29 µg·hr/mL |
| Total Body Clearance (CL) | 27098.58 ± 5205.19 mL/h/m² | 28.65 ± 11.09 mL/h/m² |
| Volume of Distribution (Vz) | 178.56 ± 71.89 L/m² | 0.64 ± 0.20 L/m² |
| Maximum Concentration (Cmax) | 2.25 ± 0.30 µg/mL | 24.02 ± 5.45 µg/mL |
*Data from a comparative pharmacokinetic study of free and pegylated liposomal doxorubicin in cats, serving as a representative example of the altered pharmacokinetic profile of liposomal anthracyclines.[7]
Efficacy
The altered pharmacokinetic profile of liposomal daunorubicin translates to enhanced anti-tumor efficacy. In a preclinical model of mammary adenocarcinoma, liposomal daunorubicin at a dose of 2 mg/kg demonstrated efficacy comparable to the free drug at a much higher dose of 20 mg/kg.[6][8]
In the clinical setting, a liposomal formulation of daunorubicin and cytarabine (CPX-351 or Vyxeos®) has shown superior efficacy in older patients with newly diagnosed high-risk secondary AML compared to the conventional "7+3" regimen of free cytarabine and daunorubicin.[9][10][11] A phase III clinical trial demonstrated a significant improvement in median overall survival for patients treated with CPX-351 (9.56 months) compared to the 7+3 regimen (5.95 months).[9][10] The overall remission rate was also significantly higher with CPX-351 (47.7%) versus the 7+3 regimen (33.3%).[9]
| Clinical Trial Outcome (Phase III, High-Risk sAML) | CPX-351 (Liposomal Daunorubicin and Cytarabine) | 7+3 Regimen (Free Daunorubicin and Cytarabine) |
| Median Overall Survival | 9.56 months | 5.95 months |
| 1-Year Overall Survival | 41.5% | 27.6% |
| 2-Year Overall Survival | 31.1% | 12.3% |
| Overall Remission Rate (CR + CRi) | 47.7% | 33.3% |
*Data from a phase III trial in older patients with newly diagnosed secondary acute myeloid leukemia.[9] CR = Complete Remission, CRi = Complete Remission with incomplete hematologic recovery.
Safety and Toxicity Profile
A key advantage of liposomal daunorubicin is its improved safety profile, most notably a reduction in cardiotoxicity. Preclinical studies in mice have reported a "dramatic decrease in cardiac toxicity" with the liposomal formulation.[1] This is attributed to the lower accumulation of the drug in cardiac tissue.[8] An in vitro study using human-induced pluripotent stem cell-derived cardiomyocytes further confirmed that liposomal formulations of anthracyclines are considerably less toxic than their free-drug counterparts.[12]
In a phase III trial of liposomal daunorubicin (DaunoXome®) in patients with AIDS-related Kaposi's sarcoma, no instances of congestive heart failure were observed, even in patients receiving high cumulative doses.[2][4] While myelosuppression remains a side effect, the overall incidence of non-hematologic adverse events with liposomal formulations is generally comparable to or less than the free drug.[9] For instance, in the phase III trial of CPX-351, early mortality rates were lower in the CPX-351 arm compared to the 7+3 arm.[9]
Experimental Protocols
Daunorubicin-Induced Cardiotoxicity Model in Rats
A common method to evaluate the cardiotoxicity of anthracyclines is through the use of rodent models.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[13][14]
-
Drug Administration: To induce chronic cardiotoxicity, doxorubicin (a close analog of daunorubicin) is administered via intraperitoneal injection at a dose of 2.5 mg/kg weekly for a cumulative dose of 15-20 mg/kg.[15] For acute models, a single higher dose may be used.[13]
-
Cardiotoxicity Assessment:
-
Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured to assess cardiac function.[15]
-
Biomarkers: Serum levels of cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) are quantified as indicators of cardiac injury.[16]
-
Histopathology: Heart tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin or Masson's trichrome) to evaluate for myocardial fiber distortion, necrosis, and fibrosis.[15][16]
-
Determination of Daunorubicin Concentration in Plasma and Tissue
High-performance liquid chromatography (HPLC) with fluorometric detection is a standard method for quantifying daunorubicin and its metabolites in biological samples.[17][18][19]
-
Sample Preparation:
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or phenyl) is used to separate daunorubicin from its metabolites and other endogenous compounds.[17][19] An isocratic or gradient mobile phase, often consisting of an acetonitrile and buffer solution, is employed.[17][19]
-
Detection: A fluorescence detector is used for sensitive quantification, with excitation and emission wavelengths typically around 480 nm and 560 nm, respectively.[19]
-
Quantification: The concentration of daunorubicin is determined by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations of the drug.[21]
Phase III Clinical Trial of CPX-351 vs. 7+3 Regimen in AML
This study provides a robust clinical comparison of a liposomal daunorubicin formulation with the standard of care.
-
Patient Population: Older adults (age 60-75) with newly diagnosed, high-risk/secondary AML.[9][10]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the 7+3 regimen.[22]
-
Dosing Regimens:
-
CPX-351 Arm: CPX-351 (100 units/m²) was administered as a 90-minute intravenous infusion on days 1, 3, and 5 of the first induction cycle and on days 1 and 3 for the second induction cycle.[10]
-
7+3 Arm: Cytarabine (100 mg/m²/day) was given as a continuous intravenous infusion for 7 days, with daunorubicin (60 mg/m²) administered intravenously on days 1, 2, and 3.[10]
-
-
Endpoints: The primary endpoint was overall survival.[9] Secondary endpoints included event-free survival and remission rates.[9]
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Randomized phase III trial of liposomal daunorubicin versus doxorubicin, bleomycin, and vincristine in AIDS-related Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of liposomal encapsulated daunorubicin in the treatment of AIDS-associated mucocutaneous Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A comparison of the in vitro cytotoxicity of daunorubicin and liposomal daunorubicin in pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lower cardiotoxicity of CPX-351 relative to daunorubicin plus cytarabine free-drug combination in hiPSC-derived cardiomyocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 14. oatext.com [oatext.com]
- 15. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 16. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC determination of daunorubicin and daunorubicinol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quality-adjusted Time Without Symptoms of disease or Toxicity (Q-TWiST) analysis of CPX-351 versus 7 + 3 in older adults with newly diagnosed high-risk/secondary AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Daunorubicin Citrate Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting treatment response to Daunorubicin Citrate in Acute Myeloid Leukemia (AML). It includes an overview of alternative therapies, supporting experimental data, and detailed methodologies for key validation experiments.
Introduction to this compound and Predictive Biomarkers
This compound, an anthracycline antibiotic, is a cornerstone of induction chemotherapy for Acute Myeloid Leukemia (AML), typically in combination with cytarabine (the "7+3" regimen).[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication. This leads to DNA strand breaks and ultimately, cancer cell death.[2]
Despite its widespread use, response to this compound-based therapy is not uniform. The development of predictive biomarkers is crucial for identifying patients most likely to benefit and for guiding the selection of alternative treatment strategies. This guide focuses on key biomarkers implicated in this compound response and compares its efficacy with alternative therapies in the context of these biomarkers.
Key Predictive Biomarkers for this compound Response
Several biomarkers have been investigated for their potential to predict the efficacy of this compound. These largely revolve around the drug's mechanism of action and pathways of resistance.
P-glycoprotein (MDR1) Expression
P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is an ATP-dependent efflux pump that can actively transport Daunorubicin out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effect.[3] High expression of P-gp is a well-established mechanism of multidrug resistance and is associated with poorer treatment outcomes in AML.
Topoisomerase II Alpha (TOP2A) and Beta (TOP2B) Expression Ratio
Daunorubicin primarily targets TOP2A.[4] The expression levels of both TOP2A and its isoform TOP2B can influence treatment response. A high TOP2B/TOP2A expression ratio has been correlated with a favorable outcome in AML patients receiving standard chemotherapy, suggesting it may be a useful predictive biomarker.[4][5][6]
Integrated Stress Response (ISR) and Activating Transcription Factor 4 (ATF4)
Recent studies have shown that resistance to Daunorubicin can be mediated by the activation of an integrated stress response (ISR)-like gene signature.[7][8] This response involves the upregulation of Activating Transcription Factor 4 (ATF4), which can promote cell survival and drug resistance.[7]
Comparative Treatment Landscape
The standard "7+3" regimen with this compound is facing increasing competition from alternative and combination therapies. The choice of treatment may be influenced by the biomarker profile of the patient's leukemia.
| Treatment Regimen | Description | Indication |
| This compound + Cytarabine (7+3) | Standard induction chemotherapy. | Newly diagnosed AML. |
| CPX-351 (Vyxeos®) | A liposomal formulation of cytarabine and daunorubicin in a fixed 5:1 molar ratio.[9] | Newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC). |
| Idarubicin + Cytarabine | An alternative anthracycline in the "7+3" regimen. | Newly diagnosed AML. |
| This compound + Cytarabine + Venetoclax | The addition of a BCL-2 inhibitor to the standard "7+3" regimen.[10][11][12][13] | Newly diagnosed AML. |
Quantitative Performance Data
The following tables summarize the performance of this compound and alternative therapies, with a focus on biomarker-defined patient subgroups where data is available.
Table 1: Impact of P-glycoprotein (MDR1) Expression on Treatment Response
| Treatment Regimen | Patient Subgroup | Complete Remission (CR) Rate | Overall Survival (OS) | Reference |
| Daunorubicin + Cytarabine | P-gp Positive | 32.1% | Shorter | [14] |
| Daunorubicin + Cytarabine | P-gp Negative | 62.1% | Longer | [14] |
Data on the comparative efficacy of CPX-351 or Venetoclax combinations specifically in P-gp positive vs. negative AML is still emerging.
Table 2: Comparative Efficacy of Anthracycline Regimens
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | 4-Year Overall Survival (OS) | Notes | Reference |
| Idarubicin + Cytarabine | Newly Diagnosed AML (Younger Adults) | 80.5% | 51.1% | No significant difference in CR or OS compared to high-dose Daunorubicin overall. | [15][16] |
| High-Dose Daunorubicin + Cytarabine | Newly Diagnosed AML (Younger Adults) | 74.7% | 54.7% | More effective than Idarubicin in patients with FLT3-ITD mutation. | [15][16] |
Table 3: Efficacy of CPX-351 versus Standard 7+3
| Treatment Regimen | Patient Population | Complete Remission (CR + CRi) Rate | Median Overall Survival (OS) | 5-Year OS | Reference |
| CPX-351 | Older Adults with High-Risk/Secondary AML | 66.7% | 9.33 months | 18% | [8][17] |
| Daunorubicin + Cytarabine (7+3) | Older Adults with High-Risk/Secondary AML | 51.2% | 5.95 months | 8% | [8][17] |
Table 4: Efficacy of Adding Venetoclax to 7+3
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Measurable Residual Disease (MRD) Negative CRc Rate | Median Overall Survival (OS) | Reference |
| Daunorubicin + Cytarabine + Venetoclax | Newly Diagnosed AML | 90% | 96% | Improved vs. DA alone | [11] |
| Daunorubicin + Cytarabine (DA) | Newly Diagnosed AML | 55% | 62% | [11] |
Experimental Protocols
Detailed protocols for the validation of the discussed biomarkers are provided below.
P-glycoprotein (MDR1) Expression and Function by Flow Cytometry
This method allows for the quantification of P-gp expression on the surface of leukemic cells and assesses its functional activity as a drug efflux pump.
Materials:
-
Monoclonal antibodies: Anti-CD45, Anti-CD34, Anti-P-glycoprotein (e.g., clone UIC2 or MRK16)
-
Fluorescent substrate for P-gp function (e.g., Rhodamine 123 or Calcein AM)
-
P-gp inhibitor (e.g., Verapamil or PSC-833)
-
Lysing solution
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect bone marrow aspirate or peripheral blood from the patient. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Expression):
-
Resuspend cells in wash buffer.
-
Add fluorescently labeled antibodies against CD45, CD34, and P-glycoprotein.
-
Incubate in the dark at 4°C for 30 minutes.
-
Wash the cells twice with wash buffer.
-
-
Functional Assay:
-
Divide the cell suspension into two tubes. To one tube, add a P-gp inhibitor and incubate.
-
Add the fluorescent substrate to both tubes and incubate.
-
Wash the cells with cold wash buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the leukemic blast population using CD45 vs. side scatter characteristics.
-
Analyze the expression of P-gp on the gated population.
-
For the functional assay, compare the fluorescence intensity of the substrate in the presence and absence of the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates functional P-gp activity.
-
Quantitative Real-Time PCR (qRT-PCR) for TOP2A and TOP2B Expression
This protocol details the measurement of TOP2A and TOP2B mRNA levels to determine their expression ratio.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (SYBR Green-based)
-
Primers for TOP2A, TOP2B, and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from isolated leukemic cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target (TOP2A, TOP2B) and reference genes, and cDNA template.
-
Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of TOP2A and TOP2B normalized to the reference gene using the ΔΔCt method.
-
Calculate the TOP2B/TOP2A expression ratio.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for ATF4 Protein Levels
This protocol describes the quantification of ATF4 protein in cell lysates.
Materials:
-
Commercial Human ATF4 ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
-
Cell lysis buffer with protease inhibitors
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest leukemic cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA).
-
-
ELISA:
-
Prepare serial dilutions of the ATF4 standard.
-
Add standards and cell lysates (diluted to fall within the standard curve range) to the wells of the pre-coated microplate.
-
Incubate as per the kit instructions.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of ATF4 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the ATF4 concentration to the total protein concentration of the cell lysate.
-
Visualizations
Signaling Pathway: Daunorubicin Mechanism of Action and Resistance
Caption: Daunorubicin's mechanism and a key resistance pathway.
Experimental Workflow: Biomarker Validation
Caption: A streamlined workflow for biomarker validation.
Logical Relationship: Treatment Selection Based on Biomarkers
Caption: A decision tree for biomarker-guided AML therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. High TOP2B/TOP2A expression ratio at diagnosis correlates with favourable outcome for standard chemotherapy in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: A Randomised Comparison of CPX-351 Versus Standard Daunorubicin and Cytarabine Plus Fractionated Gemtuzumab Ozogamicin in Older Adults with AML without Adverse Risk Cytogenetics: Results of the NCRI AML18 Trial [ash.confex.com]
- 6. Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax plus daunorubicin and cytarabine for newly diagnosed acute myeloid leukemia: results of a phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax plus daunorubicin and cytarabine in newly diagnosed acute myeloid leukemia patients: A propensity score-matched analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Jefferson Health [jeffersonhealth.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. cancernetwork.com [cancernetwork.com]
Daunorubicin Citrate: A Comparative Analysis of Combination Therapy Versus Monotherapy in Acute Leukemia
An objective evaluation of daunorubicin citrate's efficacy, supported by experimental data, reveals a significant therapeutic advantage when used in combination regimens over monotherapy for the treatment of acute leukemias, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).
The landscape of acute leukemia treatment has evolved considerably, with combination chemotherapy regimens forming the cornerstone of induction therapy. Daunorubicin, an anthracycline antibiotic, has been a key component of these regimens for decades. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to breaks in the DNA of cancer cells and ultimately, their death.[1] While effective, the therapeutic ceiling of daunorubicin as a single agent is limited. Clinical studies have consistently demonstrated that when combined with other cytotoxic agents, such as cytarabine, the efficacy of treatment is significantly enhanced, leading to higher remission rates and improved overall survival.[1] This guide provides a detailed comparison of the performance of daunorubicin in various combination therapies against the limited available data on its use as a monotherapy.
Efficacy of Daunorubicin-Based Regimens: A Quantitative Comparison
The standard of care for many years, particularly for AML, has been the "7+3" regimen, which combines a 7-day continuous infusion of cytarabine with 3 days of an anthracycline, typically daunorubicin.[2][3] More recent innovations have led to the development of liposomal formulations and the addition of targeted therapies to this backbone. The following tables summarize the quantitative outcomes from key clinical studies, showcasing the superior efficacy of combination therapies.
| Table 1: Comparison of Complete Remission (CR) Rates in AML | | :--- | :--- | :--- | | Treatment Regimen | Patient Population | Complete Remission (CR) Rate | | Daunorubicin Monotherapy | Adult Non-Lymphocytic Leukemia | 40-50%[1] | | Daunorubicin + Cytarabine ("7+3") | Newly Diagnosed AML (<60 years) | 60-80%[3] | | Daunorubicin + Cytarabine ("7+3") | Newly Diagnosed AML (>60 years) | 33-60%[3] | | Liposomal Daunorubicin + Cytarabine (CPX-351) | Newly Diagnosed High-Risk/Secondary AML (60-75 years) | 47.7%[4] | | "7+3" (Control Arm) | Newly Diagnosed High-Risk/Secondary AML (60-75 years) | 33.3%[4] | | Daunorubicin + Cytarabine + Venetoclax (DAV) | Newly Diagnosed AML | 91% (Composite CR)[5] | | Daunorubicin + Cytarabine + Nilotinib | Newly Diagnosed AML with KIT expression | 62%[6] |
| Table 2: Comparison of Overall Survival (OS) in High-Risk AML | | :--- | :--- | :--- | | Treatment Regimen | Patient Population | Median Overall Survival (OS) | | Liposomal Daunorubicin + Cytarabine (CPX-351) | Newly Diagnosed High-Risk/Secondary AML (60-75 years) | 9.56 months[4] | | Daunorubicin + Cytarabine ("7+3") | Newly Diagnosed High-Risk/Secondary AML (60-75 years) | 5.95 months[4] |
Experimental Protocols: A Closer Look at Key Methodologies
The following are detailed methodologies for two key treatment regimens involving daunorubicin.
1. Standard "7+3" Induction Therapy for AML
-
Patient Population: Typically adults under 60 years of age with newly diagnosed AML.[3]
-
Dosing and Administration:
-
Monitoring: Follow-up bone marrow aspirates are typically performed 7-14 days after the completion of induction chemotherapy to assess for remission.[6]
2. Liposomal Daunorubicin and Cytarabine (CPX-351) Induction Therapy
-
Patient Population: Adults (60-75 years) with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[4]
-
Dosing and Administration:
-
Induction: CPX-351 (containing daunorubicin 44 mg/m² and cytarabine 100 mg/m²) is administered as a 90-minute intravenous infusion on days 1, 3, and 5.[7][8] A second induction cycle can be administered to patients who do not achieve remission.
-
Consolidation: For patients who achieve remission, consolidation therapy with CPX-351 (containing daunorubicin 29 mg/m² and cytarabine 65 mg/m²) is administered as a 90-minute intravenous infusion on days 1 and 3 for up to two cycles.[8]
-
-
Key Endpoint: The primary endpoint in the pivotal phase III trial was overall survival.[4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the cellular mechanisms of these therapies and the design of clinical trials that evaluate them, the following diagrams are provided.
Caption: Daunorubicin's multifaceted signaling pathway leading to apoptosis.
Caption: A typical workflow for a randomized clinical trial comparing daunorubicin regimens.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The “7+3” regimen in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 4. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 7. ashpublications.org [ashpublications.org]
- 8. bccancer.bc.ca [bccancer.bc.ca]
A Head-to-Head Comparison of Daunorubicin Citrate and Idarubicin in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two critical anthracycline chemotherapeutic agents, Daunorubicin Citrate and Idarubicin, primarily used in the induction therapy for Acute Myeloid Leukemia (AML). The following sections detail their mechanisms of action, comparative efficacy from major clinical trials, toxicity profiles, and representative experimental protocols.
Mechanism of Action: A Shared Cytotoxic Pathway
Both Daunorubicin and its derivative, Idarubicin, are potent antineoplastic agents that belong to the anthracycline class of antibiotics. Their primary mechanism of action involves the disruption of DNA replication and transcription in cancer cells, ultimately leading to apoptotic cell death.[1] While they share a common pathway, studies indicate that Idarubicin exhibits superior intracellular accumulation and a stronger binding affinity for DNA, which may contribute to its enhanced potency.[2] Idarubicin has been shown to be more effective than Daunorubicin at inducing apoptosis and may trigger this process more rapidly.[3]
The core cytotoxic mechanism involves three key steps:
-
DNA Intercalation: The planar aromatic ring structure of the anthracyclines inserts itself between DNA base pairs, distorting the double helix structure. This physical obstruction interferes with the processes of DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: Both drugs inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional strain in DNA during replication by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA complex, the drugs prevent the re-ligation of these breaks, leading to permanent DNA damage and triggering apoptosis.[1]
-
Free Radical Formation: The metabolism of these anthracyclines generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and cell membranes, further contributing to cytotoxicity.[1]
Caption: General mechanism of action for Daunorubicin and Idarubicin.
Clinical Efficacy: Induction Therapy in AML
The standard induction regimen for AML has historically been the "7+3" protocol, which combines a 7-day continuous infusion of cytarabine with a 3-day course of an anthracycline.[4] Numerous clinical trials have compared Daunorubicin and Idarubicin in this context.
Early studies often showed a superior complete remission (CR) rate with Idarubicin when compared to standard-dose Daunorubicin (45-50 mg/m²/d).[5] However, the advent of high-dose Daunorubicin (HDD) regimens (60-90 mg/m²/d) has led to more comparable outcomes. Several meta-analyses and randomized trials suggest that while Idarubicin may lead to a slightly higher CR rate after the first induction course, there is often no significant difference in long-term overall survival (OS) between Idarubicin and HDD.[4][6][7]
A notable finding from some studies is the potential superiority of high-dose Daunorubicin in patients with Fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.[4][7]
Comparative Efficacy Data from Clinical Trials
| Outcome Metric | Idarubicin (12 mg/m²/d) | Daunorubicin (High-Dose, 90 mg/m²/d) | Notes | Citations |
| Complete Remission (CR) Rate | 66.7% - 80.5% | 61.1% - 74.7% | Idarubicin shows a trend towards higher CR rates in some meta-analyses.[6][8] | [6][7] |
| Refractory AML Rate | ~16.8% | ~20.7% | A meta-analysis found a significantly lower rate of refractory AML in the Idarubicin group. | [6] |
| 4-Year Overall Survival (OS) | ~51.1% | ~54.7% | No significant difference was found in a major phase III trial. | [7] |
| 4-Year Event-Free Survival (EFS) | ~45.5% | ~50.8% | No significant difference was found in a major phase III trial. | [7] |
| OS in FLT3-ITD+ Patients | Median: 15.5 months | Not Reached | High-dose Daunorubicin was found to be more effective in this patient subgroup. | [7] |
Toxicity Profiles
The dose-limiting toxicities for both drugs are myelosuppression and cardiotoxicity. Comparative studies and meta-analyses have generally found similar rates of major adverse events when therapeutically comparable doses are used.
Comparative Toxicity Data
| Adverse Event (Grade 3/4) | Idarubicin | Daunorubicin (High-Dose) | Notes | Citations |
| Cardiotoxicity | No significant difference | No significant difference | Rates were not significantly different in a meta-analysis comparing IDA to HDD. | [6][8] |
| Febrile Neutropenia | No significant difference | No significant difference | Rates were comparable in a meta-analysis. | [6] |
| Induction Mortality | No significant difference | No significant difference | Rates were not significantly different between the two arms. | [6] |
| Myelosuppression | May be greater during consolidation | May be less during consolidation | One study noted greater myelosuppression with Idarubicin during the consolidation phase. | [4] |
Experimental Protocols
A. Clinical Trial Protocol: Induction Therapy (Example)
The following protocol is a representative example based on methodologies from major randomized clinical trials, such as the JALSG AML201 study and others.[4][7]
References
- 1. A prospective randomized trial of idarubicin vs daunorubicin in combination chemotherapy for acute myelogenous leukemia of the age group 55 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Advances in the First Line Treatment of Pediatric Acute Myeloid Leukemia in the Polish Pediatric Leukemia and Lymphoma Study Group from 1983 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III trial comparing idarubicin and daunorubicin in combination with cytarabine in acute myelogenous leukemia: a Southeastern Cancer Study Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. AML-BFM 2004 [gpoh.de]
- 7. Randomized study of induction therapy comparing standard-dose idarubicin with high-dose daunorubicin in adult patients with previously untreated acute myeloid leukemia: the JALSG AML201 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Validating the Synergistic Effect of Daunorubicin and Cytarabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Daunorubicin and Cytarabine has been a cornerstone in the treatment of Acute Myeloid Leukemia (AML) for decades. This guide provides a comprehensive analysis of the synergistic interaction between these two chemotherapeutic agents, supported by preclinical and clinical data. It aims to offer an objective comparison of the combination therapy with alternative approaches, detailing the experimental validation of its synergistic efficacy.
Preclinical Validation of Synergy
The synergistic relationship between Daunorubicin and Cytarabine has been extensively studied in preclinical models, demonstrating that the ratio of the two drugs is critical for maximizing their anti-leukemic activity.
Data Presentation: In Vitro Synergy of Daunorubicin and Cytarabine in AML Cell Lines
The synergy of Daunorubicin and Cytarabine is quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Molar Ratio (Cytarabine:Daunorubicin) | Combination Index (CI) | Effect | Reference |
| P388 Murine Leukemia | 5:1 | < 1 | Synergistic | [1] |
| L1210 Murine Leukemia | 5:1 | < 1 | Synergistic | |
| HL-60 Human Promyelocytic Leukemia | 5:1 | Weakly Antagonistic | Antagonistic | [2] |
| TF-1 Human Erythroleukemia | 5:1 | Weakly Synergistic | Synergistic | [2] |
| Kasumi-1 Human Myeloblastic Leukemia | 5:1 | Weakly Synergistic | Synergistic | [2] |
| IDH2-mutant AML | 5:1 | Weakly Synergistic | Synergistic | [2] |
| FKH-1 | 5:1 | Weakly Antagonistic | Antagonistic | [2] |
| K562 Human Myelogenous Leukemia | 5:1 | Weakly Antagonistic | Antagonistic | [2] |
Experimental Protocol: In Vitro Synergy Assessment (MTT Assay and Combination Index)
The following protocol outlines the steps to determine the synergistic effect of Daunorubicin and Cytarabine in AML cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Chou-Talalay method for calculating the Combination Index.
Clinical Performance: Liposomal Formulation (CPX-351) vs. Standard 7+3 Regimen
The preclinical finding of a synergistic 5:1 molar ratio of Cytarabine to Daunorubicin led to the development of CPX-351 (Vyxeos®), a liposomal formulation that maintains this fixed ratio in vivo. A pivotal Phase 3 clinical trial compared the efficacy and safety of CPX-351 to the conventional "7+3" regimen of Cytarabine and Daunorubicin in older adults with newly diagnosed high-risk secondary AML.[1][3][4]
Data Presentation: Phase 3 Clinical Trial Results (CPX-351 vs. 7+3)
| Outcome | CPX-351 (n=153) | 7+3 Regimen (n=156) | Hazard Ratio (95% CI) / p-value | Reference |
| Overall Survival (Median) | 9.56 months | 5.95 months | 0.69 (0.52 - 0.90) / p=0.003 | [1][3] |
| Complete Remission (CR) Rate | 37.3% | 25.6% | p=0.04 | [1] |
| CR + CRi Rate | 47.7% | 33.3% | p=0.016 | [1] |
| 60-day Mortality | 13.7% | 21.2% | - | [5] |
| Median OS Post-HSCT | Not Reached | 10.25 months | 0.46 (0.24 - 0.89) | [5] |
CRi: Complete Remission with incomplete hematologic recovery; HSCT: Hematopoietic Stem Cell Transplantation
Mechanism of Synergistic Action
The synergistic cytotoxicity of Daunorubicin and Cytarabine stems from their distinct but complementary mechanisms of action, both ultimately leading to the induction of apoptosis in leukemic cells.
Signaling Pathway of Synergistic Apoptosis
Daunorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. Cytarabine, a pyrimidine analog, is metabolized to its active form, ara-CTP, which inhibits DNA polymerase and is incorporated into the DNA, causing chain termination. The combination of these two agents results in a greater extent of DNA damage than either agent alone, overwhelming the cell's repair mechanisms and robustly triggering the intrinsic apoptotic pathway. This is further potentiated by the downregulation of anti-apoptotic proteins, such as Mcl-1, leading to the activation of caspases and subsequent programmed cell death.[6][7][8][9]
Conclusion
The synergistic interaction between Daunorubicin and Cytarabine, particularly at a 5:1 molar ratio, is well-validated through extensive preclinical and clinical research. The liposomal formulation, CPX-351, which maintains this synergistic ratio in vivo, has demonstrated superior efficacy compared to the standard 7+3 regimen in high-risk AML patients. This guide provides the foundational data and experimental context for researchers and drug development professionals to understand and build upon the therapeutic potential of this important drug combination.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Trial of CPX-351 in Patients with Acute Myeloid Leukemia at High Risk for Induction Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative study of Daunorubicin Citrate cardiotoxicity with other anthracyclines
A Comparative Guide to the Cardiotoxicity of Daunorubicin Citrate and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxicity of this compound with other widely used anthracyclines, namely Doxorubicin, Epirubicin, and Idarubicin. The information is supported by experimental data from in vitro and in vivo studies to assist in informed decision-making during drug development and research.
Introduction to Anthracycline Cardiotoxicity
Anthracyclines are a class of potent chemotherapeutic agents used in the treatment of a wide range of cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Their clinical utility, however, is often limited by a dose-dependent cardiotoxicity that can lead to irreversible heart damage and failure.[4][5] This cardiotoxicity is a significant concern for both clinicians and patients, necessitating a thorough understanding of the relative cardiac risks associated with different anthracycline derivatives. The primary mechanisms underlying anthracycline-induced cardiotoxicity are multifactorial and include the generation of reactive oxygen species (ROS), DNA damage, mitochondrial dysfunction, and apoptosis of cardiomyocytes.[2][4]
While "this compound" is a specific formulation, the vast majority of scientific literature refers to the active moiety, "Daunorubicin." The cardiotoxic effects are attributed to the daunorubicin molecule itself, and for the purpose of this comparison, data for "Daunorubicin" is considered representative of this compound.
Comparative Cardiotoxicity: A Data-Driven Overview
The following tables summarize quantitative data from various experimental studies, offering a side-by-side comparison of the cardiotoxic profiles of Daunorubicin, Doxorubicin, Epirubicin, and Idarubicin.
Table 1: In Vitro Cardiotoxicity Data
| Anthracycline | Cell Model | Parameter | Result | Reference |
| Daunorubicin | hiPSC-CMs | EC50 (Impedance) | ~0.1 µM | [6] |
| Doxorubicin | hiPSC-CMs | EC50 (Impedance) | ~0.2 µM | [6] |
| H9c2 cells | IC50 (24h) | 20.6 µM | [7] | |
| H9c2 cells | IC50 (48h) | 0.4778 µM | [7] | |
| Epirubicin | hiPSC-CMs | EC50 (Impedance) | ~0.5 µM | [6] |
| Idarubicin | hiPSC-CMs | EC50 (Impedance) | ~0.05 µM | [6] |
hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes EC50: Half-maximal effective concentration IC50: Half-maximal inhibitory concentration
Table 2: In Vivo Cardiotoxicity Data
| Anthracycline | Animal Model | Parameter | Key Findings | Reference |
| Daunorubicin | Rabbit | Heart Failure Development | Marked signs of progressive heart failure after 10 weeks of administration (3 mg/kg weekly). | [8] |
| Doxorubicin | Rabbit | Heart Failure Development | No typical changes of heart injury observed after 10 weeks of administration (3 mg/kg weekly), but higher general toxicity. | [8] |
| Daunorubicin | Childhood Cancer Survivors | Hazard Ratio for Heart Failure (vs. Doxorubicin) | 0.45 (95% CI, 0.23 to 0.73), suggesting lower cardiotoxicity. | [9][10] |
| Idarubicin | Rat (isolated heart) | Cardiac Toxicity (at max. tolerated dose) | Significantly lower cardiac toxicity compared to Doxorubicin. | [11] |
Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The cardiotoxic effects of anthracyclines are mediated by a complex network of intracellular signaling pathways. The primary initiating event is the generation of reactive oxygen species (ROS) within cardiomyocytes, leading to oxidative stress. This, in turn, triggers downstream pathways culminating in cellular damage and apoptosis.
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies comparing anthracycline cardiotoxicity.
In Vitro Cardiotoxicity Assessment using hiPSC-CMs
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured according to established protocols to form a spontaneously beating syncytium.[6]
-
Drug Exposure: Cells are exposed to a range of concentrations of Daunorubicin, Doxorubicin, Epirubicin, and Idarubicin.
-
Endpoint Measurement (Impedance): Real-time monitoring of cardiomyocyte cellular index, beating amplitude, and beating rate is performed using an impedance-based system. This allows for the calculation of EC50 values, representing the concentration at which 50% of the maximal effect is observed.[6]
-
Endpoint Measurement (Viability and Apoptosis): Cell viability can be assessed using assays like the MTT assay. Apoptosis can be quantified through methods such as flow cytometry to measure the percentage of apoptotic cells.[12][13]
-
Endpoint Measurement (ROS Production): The generation of reactive oxygen species can be measured using fluorescent probes and quantified via flow cytometry or plate reader assays.[12][13]
Caption: Experimental workflow for in vitro cardiotoxicity assessment.
In Vivo Cardiotoxicity Assessment in Animal Models
-
Animal Model: Commonly used models include rabbits and rats.[8][11]
-
Drug Administration: Anthracyclines are administered intravenously over a specified period to mimic clinical dosing schedules. For example, weekly injections for several weeks.[8]
-
Monitoring: Cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) are monitored throughout the study. Echocardiography is used to assess cardiac function, including left ventricular ejection fraction (LVEF).
-
Histopathology: At the end of the study, heart tissues are collected for histological examination to assess for cardiomyocyte damage, fibrosis, and other pathological changes.[8]
Conclusion
The comparative analysis of this compound and other anthracyclines reveals distinct cardiotoxicity profiles. Based on the available data:
-
Idarubicin appears to be the most potent in terms of in vitro cardiotoxicity, exhibiting the lowest EC50 value in hiPSC-CMs.[6]
-
Daunorubicin has shown a lower risk of heart failure compared to Doxorubicin in long-term follow-up of childhood cancer survivors.[9][10] In a direct in vivo comparison in rabbits, Daunorubicin induced more pronounced signs of heart failure than Doxorubicin at the same dose, although Doxorubicin showed higher general toxicity.[8]
-
Epirubicin generally demonstrates a less cardiotoxic profile compared to Doxorubicin.[3][14]
-
Doxorubicin serves as a benchmark for anthracycline cardiotoxicity, with a well-documented risk profile.
It is crucial for researchers and drug developers to consider these differences when designing new therapeutic strategies or selecting agents for preclinical and clinical studies. The use of modern in vitro models, such as hiPSC-CMs, provides a valuable platform for early and more predictive assessment of cardiotoxicity, potentially reducing the reliance on animal models and accelerating the development of safer cancer therapies.[2][13][15] Further head-to-head comparative studies with standardized protocols are warranted to refine our understanding of the relative cardiotoxicities of these important drugs.
References
- 1. oatext.com [oatext.com]
- 2. mdpi.com [mdpi.com]
- 3. Different anthracycline derivates for reducing cardiotoxicity in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A discovery study of daunorubicin induced cardiotoxicity in a sample of acute myeloid leukemia patients prioritizes P450 oxidoreductase polymorphisms as a potential risk factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline-Induced Cardiotoxicity: Molecular Insights Obtained from Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Use of hiPSC to explicate genomic predisposition to anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jacc.org [jacc.org]
A Comparative Guide to New Daunorubicin Citrate Formulations for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Daunorubicin Citrate Formulations Against Standard Preparations, Supported by Experimental Data.
This guide provides a comprehensive benchmark of new this compound formulations, with a focus on liposomal preparations, against conventional daunorubicin. The data presented is intended to inform preclinical and clinical research decisions by offering a clear comparison of pharmacokinetic profiles, in vitro efficacy, and stability.
Quantitative Data Summary
The following tables summarize key performance indicators of different daunorubicin formulations, providing a quantitative comparison to aid in the selection of appropriate candidates for further investigation.
Table 1: Comparative Pharmacokinetics of Daunorubicin Formulations
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Volume of Distribution (L) | Clearance (mL/min) | Elimination Half-life (h) |
| Conventional Daunorubicin | Data not consistently reported | Variable | ~1006 | ~236 | 18.5 - 26.7 |
| DaunoXome® (Liposomal) | 24.8 | Higher than conventional | 6.4 | 17 | 4.4 - 22.1 |
| CPX-351 (Vyxeos®) (Liposomal) | Component-specific data | Sustained exposure | Component-specific data | Component-specific data | Component-specific data |
Table 2: In Vitro Cytotoxicity (IC50) of Daunorubicin Formulations in Cancer Cell Lines
| Cell Line | Cancer Type | Conventional Daunorubicin (ng/mL) | Liposomal Daunorubicin (L-DnR) (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | 5.9 | 4.7 |
| DU-145 | Prostate Carcinoma | 10.4 | Data not available |
| NCI-H23 | Lung Adenocarcinoma | 15.6 | 15.4 |
| SK-MEL-5 | Malignant Melanoma | 3.5 | 3.2 |
| U-937 | Histiocytic Lymphoma | 11.2 | 10.5 |
| HL-60 | Promyelocytic Leukemia | 18.5 | 17.8 |
Table 3: Stability of Daunorubicin Formulations
| Condition | Conventional Daunorubicin | Liposomal Daunorubicin |
| Storage at 4°C (in polypropylene syringes) | Stable for at least 43 days[1] | Formulation dependent, generally stable |
| 25°C in 0.9% NaCl (PVC minibags) | Stable for at least 43 days[1] | Formulation dependent, generally stable |
| Acidic Conditions (pH 4-6) | Greatest stability[2] | Encapsulation protects from pH variations |
| Plasma (37°C) | Rapid clearance | Prolonged circulation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cell lines (e.g., HL-60, U-937) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the different daunorubicin formulations and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Cellular Uptake Assay (Fluorescence Microscopy)
This protocol visualizes the intracellular accumulation of daunorubicin, which is naturally fluorescent.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Incubation: Treat the cells with the different daunorubicin formulations at a specific concentration for various time points.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular drug.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining (Optional): Counterstain the nuclei with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the intracellular red fluorescence of daunorubicin using a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the daunorubicin formulations for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Stability Assay (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
This method is used to assess the chemical stability of daunorubicin formulations under various conditions.
-
Sample Preparation: Prepare solutions of the daunorubicin formulations and subject them to stress conditions (e.g., different pH values, temperatures, and light exposure).
-
Chromatographic System: Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Injection: Inject the samples into the HPLC system.
-
Detection: Detect the daunorubicin peak at a specific UV wavelength (e.g., 254 nm).
-
Quantification: The degradation of daunorubicin is determined by the decrease in the peak area of the parent drug over time.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and processes related to daunorubicin's action and evaluation.
Caption: Daunorubicin's multifaceted mechanism of action leading to apoptosis.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Experimental workflow for the quantification of apoptosis by flow cytometry.
References
- 1. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Daunorubicin Citrate Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Daunorubicin Citrate's performance with alternative therapies, supported by experimental data from publicly available research.
This compound is an anthracycline antibiotic that has long been a cornerstone in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves intercalating with DNA and inhibiting the enzyme topoisomerase II, which leads to breaks in DNA strands and ultimately triggers programmed cell death in rapidly dividing cancer cells.[1] This guide synthesizes in vitro and in vivo data to offer a comparative analysis of this compound against other chemotherapeutic agents and formulations.
In Vitro Efficacy: A Look at Cellular Response
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values of Daunorubicin in various acute myeloid leukemia (AML) cell lines as reported in published studies.
| Cell Line | Daunorubicin IC50 (µM) | Citation |
| HL-60 | 2.52 | [2] |
| U-937 | 1.31 | [2] |
| THP-1 | Not explicitly quantified, but shown to be less sensitive than HL-60 and Kasumi-1. | |
| KG-1 | Not explicitly quantified, but shown to be less sensitive than HL-60 and Kasumi-1. | |
| Kasumi-1 | Not explicitly quantified, but shown to be more sensitive than THP-1 and KG-1. | |
| NB4 | Not explicitly quantified, but dose-dependent decrease in viability observed. | |
| MOLT-4 | Not explicitly quantified, but dose-dependent decrease in viability observed. |
Preclinical In Vivo Performance: Tumor Growth Inhibition
Preclinical studies in animal models provide valuable insights into a drug's potential therapeutic efficacy. The data below, gathered from various xenograft models, demonstrates the tumor growth inhibition (TGI) capabilities of Daunorubicin.
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Citation |
| HT-29 Human Colon Carcinoma | Daunorubicin (1 mg/kg, i.v., once a week) | ~30% | |
| C26 Mouse Colon Carcinoma | Daunorubicin-GnRH-III conjugate (15 mg/kg Dau content) | ~30-40% | |
| Colorectal Cancer Xenograft | Daunorubicin (2 mg/kg, i.p., every other day for 15 days) | Profoundly suppressed tumor progress | |
| HT-29 Human Colon Carcinoma | Free Daunorubicin | 67.7% (tumor weight reduction) | [3] |
| HT-29 Human Colon Carcinoma | NGR-Peptide-Daunorubicin Conjugate 1 | 16.9% (tumor weight reduction) | [3] |
| HT-29 Human Colon Carcinoma | NGR-Peptide-Daunorubicin Conjugate 2 | 45.7% (tumor weight reduction) | [3] |
| Melanoma Model | Liposomal 2-pyrrolino-daunorubicin (LiPyDau) | Almost complete inhibition | [4] |
| Aggressive Mouse Breast Cancer | Liposomal 2-pyrrolino-daunorubicin (LiPyDau) | Near-complete tumor regression | [4] |
Clinical Efficacy and Safety: Comparison with Alternatives
The clinical utility of this compound is best understood in the context of comparative clinical trials. This section presents data from studies comparing Daunorubicin with other anthracyclines and a liposomal formulation.
Daunorubicin vs. Idarubicin in Acute Myeloid Leukemia (AML)
| Parameter | Daunorubicin (90 mg/m²) + Cytarabine | Idarubicin (12 mg/m²) + Cytarabine | Citation |
| Complete Remission (CR) Rate | 74.7% | 80.5% | |
| 4-Year Overall Survival (OS) | 54.7% | 51.1% | |
| 4-Year Event-Free Survival (EFS) | 50.8% | 45.5% |
Daunorubicin vs. Mitoxantrone in Acute Myeloid Leukemia (AML)
| Parameter | Daunorubicin (45 mg/m²) + Cytarabine | Mitoxantrone (12 mg/m²) + Cytarabine | Citation |
| Complete Remission (CR) Rate | 63% | 61% | [1] |
| Median Relapse-Free Survival (days) | 171.5 | 192.5 | [1] |
Conventional Daunorubicin + Cytarabine (7+3) vs. Liposomal Daunorubicin and Cytarabine (CPX-351) in High-Risk AML
A pivotal phase III trial (NCT01696084) compared the standard "7+3" regimen with CPX-351 (Vyxeos), a liposomal formulation containing a fixed 5:1 molar ratio of cytarabine and daunorubicin, in older patients (60-75 years) with newly diagnosed high-risk secondary AML.[5][6][7][8][9]
| Parameter | 7+3 Regimen (Daunorubicin 60 mg/m²) | CPX-351 | Citation |
| Median Overall Survival (OS) | 5.95 months | 9.56 months | [6][9] |
| 5-Year Overall Survival | 8% | 18% | [6] |
| Complete Remission (CR + CRi) Rate | 33.3% | 47.7% | [9] |
| 60-Day Mortality | 21.2% | 13.7% | [9] |
Key Adverse Events (Grade 3-5) in the CPX-351 vs. 7+3 Trial
| Adverse Event | 7+3 Regimen (%) | CPX-351 (%) | Citation |
| Febrile Neutropenia | 71 | 68 | |
| Pneumonia | 20 | 20 | |
| Hypoxia | 13 | 15 | |
| Sepsis | 9 | 8 | |
| Bacteremia | 10 | 7 |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to facilitate independent validation.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[10][11][12][13]
General Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, U-937) in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemic cell lines).[11] Incubate overnight at 37°C and 5% CO2.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the appropriate wells and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10][11][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10][13] The absorbance is directly proportional to the number of viable cells.
Animal Xenograft Studies for Tumor Growth Inhibition
Animal xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2x10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[14]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a specific volume (e.g., 100 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer this compound or the alternative agent via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., 2 mg/kg every other day for 15 days).[14] The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Clinical Trial Protocol: CPX-351 vs. 7+3 in High-Risk AML (NCT01696084)
This phase III, randomized, open-label, multicenter trial was designed to compare the efficacy and safety of CPX-351 with the standard 7+3 regimen in older adults with newly diagnosed high-risk secondary AML.[5][9]
-
Patient Population: Patients aged 60-75 with untreated, high-risk secondary AML.[9]
-
Randomization: Patients were randomized 1:1 to receive either CPX-351 or the 7+3 regimen.[9]
-
Treatment Arms:
-
CPX-351 Arm: First induction with CPX-351 at 100 units/m² (containing 44 mg/m² daunorubicin and 100 mg/m² cytarabine) as a 90-minute intravenous infusion on days 1, 3, and 5.[7][9]
-
7+3 Arm: Standard induction with cytarabine 100 mg/m²/day as a continuous intravenous infusion for 7 days and daunorubicin 60 mg/m²/day on days 1, 2, and 3.[9]
-
-
Secondary Endpoints: Event-free survival, complete remission rate, and 60-day mortality.[9]
Visualizing the Mechanisms and Workflows
To further clarify the information presented, the following diagrams illustrate key signaling pathways, experimental workflows, and the logical relationships in the comparative analysis.
Daunorubicin's Mechanism of Action
In Vitro Cell Viability Assay Workflow
Comparative Analysis Logic
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CPX-351 versus 7+3 cytarabine and daunorubicin chemotherapy in older adults with newly diagnosed high-risk or secondary acute myeloid leukaemia: 5-year results of a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FIVE-YEAR FINAL RESULTS OF A PHASE 3 STUDY OF CPX-351 VERSUS 7+3 IN OLDER ADULTS WITH NEWLY DIAGNOSED HIGH-RISK/SECONDARY ACUTE MYELOID LEUKEMIA (AML) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. ascopubs.org [ascopubs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Daunorubicin Citrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Daunorubicin Citrate, a potent antineoplastic agent. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety and environmental protection. Daunorubicin is classified as a hazardous substance, and its disposal is regulated. All procedures must comply with local, regional, and national regulations for hazardous waste management.
I. Core Principles of this compound Waste Management
Daunorubicin and its citrate form are toxic, carcinogenic, and mutagenic.[1][2] Therefore, all waste generated, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.[1][3][4] Under no circumstances should this compound waste be disposed of in standard laboratory trash or down the drain.[5] It is imperative to prevent environmental release.[3]
Key principles for handling this compound waste include:
-
Segregation: Keep Daunorubicin waste separate from other chemical and biological waste streams.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Daunorubicin" or as required by institutional and federal guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat or gown, and eye protection, when handling this compound and its waste.[4][6]
-
Authorized Disposal: All Daunorubicin waste must be disposed of through an approved hazardous waste disposal facility, typically via incineration at a regulated Resource Conservation and Recovery Act (RCRA) facility.[1][3][6][7]
II. Disposal Procedures for Unused or Expired this compound
Bulk quantities of unused or expired this compound must be disposed of as hazardous chemical waste.
Procedural Steps:
-
Container Integrity: Ensure the original container is securely sealed. If the original container is compromised, place it within a larger, compatible, and labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound"), the quantity, and the appropriate hazard symbols.
-
Storage: Store the waste in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][6][7]
III. Decontamination of Labware and Surfaces
For reusable glassware and surfaces contaminated with this compound, a chemical inactivation step is required prior to cleaning.
Decontamination Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).[1]
-
Application:
-
For Labware: Immerse the contaminated glassware or equipment in the 5.25% sodium hypochlorite solution.
-
For Surfaces: Carefully apply the 5.25% sodium hypochlorite solution to the contaminated surface, ensuring complete coverage. For vertical surfaces, use wipes saturated with the solution.
-
-
Contact Time: Allow a minimum contact time of one hour to ensure complete degradation of the Daunorubicin.[1]
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the bleach solution with a suitable agent like sodium thiosulfate to prevent corrosion of surfaces and equipment.
-
Final Cleaning: Following decontamination, proceed with standard laboratory cleaning procedures (e.g., washing with soap and water).
-
Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[4]
IV. Management of Small Spills
In the event of a small spill of this compound solution or powder, immediate action is required to contain and decontaminate the area.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a respirator, a lab coat, and eye protection.
-
Containment:
-
For Powders: Gently cover the spill with damp absorbent pads to avoid aerosolization.
-
For Liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontamination: Apply a 5.25% sodium hypochlorite solution to the contained spill and allow a contact time of at least one hour.[1]
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) using forceps or other tools and place them in a designated hazardous waste container.
-
Final Cleaning: Clean the spill area again with the decontamination solution, followed by a final rinse with water.
-
Waste Disposal: All materials used in the spill cleanup must be disposed of as hazardous waste.[4][6]
V. Quantitative Data for Decontamination
| Parameter | Value | Source |
| Decontaminating Agent | Sodium Hypochlorite (NaOCl) | [1][2] |
| Concentration | 5.25% | [1] |
| Minimum Contact Time | 1 hour | [1] |
| Efficacy | Complete degradation to non-mutagenic residues | [1] |
VI. Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process for the proper disposal and decontamination of this compound and related materials.
Caption: Workflow for this compound waste disposal.
References
- 1. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. unthsc.edu [unthsc.edu]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laurentian.ca [laurentian.ca]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Health: A Comprehensive Guide to Handling Daunorubicin Citrate
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Daunorubicin Citrate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, you can minimize exposure risks and ensure compliant disposal of this cytotoxic agent.
Personal Protective Equipment (PPE) Specifications
Consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on available safety data.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves is recommended.[1][2][3] The outer glove should be worn over the gown cuff and the inner glove underneath.[1] | Provides a robust barrier against contamination and allows for safe removal of the outer glove immediately after handling. |
| Fingertip Thickness: 0.15 mm (5.9 mil) or greater.[1] | Ensures adequate protection against permeation by the chemotherapy drug. | |
| Eye and Face Protection | Safety glasses or goggles should be worn.[4][5] A face shield is recommended when there is a risk of splashing or aerosolization.[1] | Protects mucous membranes of the eyes and face from accidental splashes or sprays of the hazardous drug. |
| Skin and Body Protection | A disposable, long-sleeved gown that is resistant to chemotherapy drugs is required.[1][2][3][4] | Prevents skin contact with this compound. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosolization or if handling the powder form outside of a containment system.[1][6] | Protects against inhalation of airborne particles of the drug. |
Occupational Exposure Limits
| Substance | Limit | Source |
| Daunorubicin Hydrochloride | Pfizer Occupational Exposure Limit (OEL) TWA-8 Hr: 0.1 µg/m³[4] | This is the time-weighted average concentration for a normal 8-hour workday and a 40-hour workweek to which nearly all workers may be repeatedly exposed, day after day, without adverse effect. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the key procedures for safe handling.
Preparation and Reconstitution
-
Designated Area : All handling of this compound, including reconstitution, should be performed in a designated area, such as a biological safety cabinet (BSC) or a restricted access area with controlled ventilation.[6]
-
Gather Materials : Before starting, ensure all necessary supplies are within the containment area, including the drug vial, diluent, sterile syringes and needles, chemotherapy-rated gloves, gown, and a sharps container.
-
Don PPE : Put on all required personal protective equipment as specified in the table above.
-
Reconstitution : If working with the lyophilized powder, reconstitute the vial using the appropriate sterile diluent as specified in the product literature. Use aseptic technique throughout this process.[7]
-
Labeling : Clearly label the reconstituted vial with the drug name, concentration, date, and time of preparation.
Administration and Experimental Use
-
Transport : When moving the reconstituted drug, ensure it is in a sealed, leak-proof container that is clearly labeled.
-
Aseptic Technique : Strictly adhere to aseptic techniques during all experimental procedures to prevent contamination of the product and the work area.
-
Avoid Aerosolization : Take care to avoid creating aerosols. This can be achieved by using techniques such as slowly injecting liquids and avoiding forceful ejection from syringes.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Segregation of Waste : All items that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and any absorbent materials from spills, must be segregated as hazardous chemotherapy waste.[6]
-
Sharps Disposal : Needles and other sharps should be immediately placed in a puncture-resistant, leak-proof sharps container that is clearly labeled as "Chemotherapy Waste."
-
Containerization : All other contaminated waste should be placed in a designated, leak-proof, and clearly labeled chemotherapy waste container.[4][6] These containers are often yellow or are otherwise marked to distinguish them from regular biohazardous waste.
-
Decontamination of Surfaces : All surfaces and equipment that may have come into contact with the drug should be decontaminated. A common decontaminating agent is a sodium hypochlorite solution.[6]
-
Final Disposal : The sealed chemotherapy waste containers must be disposed of in accordance with all applicable local, state, and federal regulations for hazardous waste.[4][6] This typically involves incineration at a licensed hazardous waste facility.
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is vital.
-
Spill Management :
-
Evacuate non-essential personnel from the area.[4]
-
Personnel cleaning the spill must wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the spill using absorbent pads.
-
For liquid spills, gently cover with absorbent material. For powder spills, cover with a damp cloth to avoid creating dust.[4]
-
Clean the area with a detergent solution followed by a decontaminating agent like sodium hypochlorite solution.
-
All materials used for cleanup must be disposed of as chemotherapy waste.
-
-
Personal Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.
-
Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
